Strontium borate
Description
Structure
2D Structure
Properties
IUPAC Name |
tristrontium;diborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO3.3Sr/c2*2-1(3)4;;;/q2*-3;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYCBFBTCINRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].[Sr+2].[Sr+2].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2O6Sr3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13703-86-1, 37228-07-2 | |
| Record name | Boric acid (H4B2O5), strontium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013703861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid, strontium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037228072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (H4B2O5), strontium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies and Growth Processes for Strontium Borate Crystals and Glasses
Solid-State Reaction Techniques
Solid-state reaction is a prevalent method for synthesizing polycrystalline strontium borate (B1201080) compounds. This technique involves the heating of solid reactants to high temperatures, where they react to form the desired product without melting. The process is governed by diffusion of ions through the solid phases.
Conventional high-temperature synthesis of strontium borate, such as strontium tetraborate (B1243019) (SrB₄O₇), typically involves the direct reaction of precursor materials like strontium carbonate (SrCO₃) and boric acid (H₃BO₃) or boron oxide (B₂O₃). The reaction generally occurs at temperatures between 850°C and 900°C. functmaterials.org.ua
The process begins with the thermal decomposition of the precursors. Boric acid decomposes at relatively low temperatures (120-140°C), while strontium carbonate decomposes at higher temperatures (660-700°C). functmaterials.org.ua Following decomposition, the solid-state reaction between the resulting strontium oxide and boron oxide commences. Due to the diffusion-limited nature of solid-state reactions, prolonged annealing at temperatures just below the melting point is often necessary to achieve a high yield of the desired phase. functmaterials.org.ua However, this extended heating can lead to the volatilization of boron oxide, causing a distortion in the compound's stoichiometry and the formation of secondary phases. functmaterials.org.ua For instance, in the synthesis of SrB₄O₇, a boron-depleted phase like strontium metaborate (B1245444) (SrB₂O₄) can form as an impurity. functmaterials.org.ua To obtain pure strontium tetraborate, hydrated strontium borates can be calcined at 900°C for 4 hours. researchgate.net Another new this compound, Sr₂B₁₆O₂₆, has been prepared via solid-state reactions at temperatures below 750°C. researchgate.net
Table 1: Parameters in Conventional High-Temperature Synthesis of Strontium Tetraborate (SrB₄O₇)
| Parameter | Details | Source(s) |
|---|---|---|
| Precursors | Strontium Carbonate (SrCO₃), Boric Acid (H₃BO₃) | functmaterials.org.ua |
| Decomposition Temp. (H₃BO₃) | 120-140°C | functmaterials.org.ua |
| Decomposition Temp. (SrCO₃) | 660-700°C | functmaterials.org.ua |
| Reaction Temperature | 850-900°C | functmaterials.org.ua |
| Challenges | Diffusion-limited reaction, Boron oxide volatilization, Stoichiometry distortion, Formation of impurity phases (e.g., SrB₂O₄) | functmaterials.org.ua |
To overcome the limitations of conventional high-temperature synthesis, alternative low-temperature methods have been developed. One such approach involves an intermediate amorphous phase formation. In this method for synthesizing SrB₄O₇, the reaction between strontium carbonate and boric acid is first carried out at a much lower temperature, around 95±5°C, to form this compound crystal hydrates. functmaterials.org.uaresearchgate.net The subsequent dehydration of these hydrates leads to the formation of an amorphous phase. This amorphous intermediate then undergoes a phase transition, known as borate rearrangement, at approximately 750°C, crystallizing into polycrystalline SrB₄O₇. functmaterials.org.uaresearchgate.net This process avoids the very high temperatures that cause significant boron oxide loss. functmaterials.org.ua
Coprecipitation is another effective low-temperature technique. This wet-chemical method involves precipitating a mixture of ions from a solution to create a highly homogeneous precursor powder. nih.govrsc.org For strontium borates, this can involve synthesizing hydrated precursors like SrB₂O₄·4H₂O and SrB₆O₁₀·5H₂O via a liquid-phase precipitation method. researchgate.net These finely mixed, homogeneous precursors are then calcined at a controlled temperature to yield the final crystalline product. The process of dehydration, amorphization, and subsequent crystallization is also observed during the calcination of these hydrated precursors. researchgate.net The use of coprecipitation can lead to the formation of pure-phase products at lower temperatures and with better control over particle size compared to conventional solid-state reactions. researchgate.netnih.gov
The choice of precursors and the starting stoichiometry are critical factors that dictate the phase purity of the final this compound product. In conventional solid-state synthesis using strontium carbonate and boric acid, maintaining the correct stoichiometry is challenging. The high temperatures required for the reaction can cause the volatile B₂O₃ component to evaporate, leading to a boron-deficient mixture and the formation of undesired phases like SrB₂O₄ alongside the target SrB₄O₇. functmaterials.org.ua
Melt-Quenching and Glass Fabrication
Melt-quenching is the most common method for producing amorphous this compound glasses. This technique involves melting the raw materials at a high temperature to form a homogeneous liquid, followed by rapid cooling to prevent the atoms from arranging into a crystalline lattice.
The melt-quench technique is widely used to synthesize various this compound glass compositions. researchgate.netbohrium.comju.edu.sa The process begins with mixing the appropriate amounts of raw materials, such as strontium oxide (SrO) and boron oxide (B₂O₃), often with other modifying oxides. biointerfaceresearch.comchalcogen.ro This mixture is then placed in a crucible, typically made of platinum, and heated in a furnace to high temperatures, commonly around 1200°C, for a duration sufficient to ensure a homogeneous melt (e.g., 1 hour). wsu.edu
Once a uniform liquid is achieved, the melt is rapidly cooled or "quenched." This rapid cooling is crucial for vitrification, as it freezes the disordered atomic arrangement of the liquid state. wsu.edu Quenching can be performed by pouring the melt onto a steel plate, pressing it between two plates, or using a roller quencher for even faster cooling rates. biointerfaceresearch.comwsu.edu The resulting solid product is a this compound glass, which is amorphous in nature, as confirmed by the absence of sharp diffraction peaks in X-ray diffraction (XRD) analysis. researchgate.netbiointerfaceresearch.com
Table 2: Typical Steps in the Melt-Quench Fabrication of this compound Glass
| Step | Description | Example Parameters | Source(s) |
|---|---|---|---|
| 1. Mixing | Proportional mixing of precursor chemicals (e.g., SrO, B₂O₃). | Stoichiometric amounts of analytical grade reagents. | biointerfaceresearch.com |
| 2. Melting | Heating the mixture in a furnace to form a homogeneous liquid. | 1200°C for 1 hour in a platinum crucible. | wsu.edu |
| 3. Quenching | Rapidly cooling the melt to prevent crystallization. | Pouring onto a steel plate or using a roller quencher. | wsu.edu |
| 4. Annealing (Optional) | Heating the glass below its transition temperature to relieve internal stresses. | N/A | N/A |
| 5. Characterization | Verifying the amorphous nature of the final product. | X-Ray Diffraction (XRD) analysis shows no crystalline peaks. | researchgate.netbiointerfaceresearch.com |
The ability of a this compound melt to form a glass upon cooling, and its resistance to crystallization (devitrification), are influenced by several factors, primarily composition and cooling rate. The composition of the melt plays a critical role. The addition of strontium oxide (SrO) as a modifier to the boron oxide network generally enhances the glass-forming ability and helps prevent devitrification. chalcogen.roresearchgate.net SrO modifies the glass network, which can lead to increased thermal stability. chalcogen.ro The larger ionic radius of the strontium ion (1.13 Å) compared to other ions like calcium (1.00 Å) can occupy more space in the glass network, potentially inhibiting the ionic movement required for crystallization and thus stabilizing the amorphous structure. nih.gov
However, the concentration of additives is crucial. For example, in this compound glasses containing iron oxide, compositions with a high iron-to-strontium molar ratio (≳ 1.5) were found to result in the crystallization of hematite (B75146) (α-Fe₂O₃) upon quenching, indicating a limit to the glass-forming ability for that particular system. wsu.edu The cooling rate is another key parameter. For compositions that are prone to crystallization, a faster quenching method, such as roller quenching, is necessary to preclude the formation of crystalline phases. wsu.edu The thermal stability against devitrification is often quantified by the difference between the crystallization onset temperature (Tₓ) and the glass transition temperature (T₉), with a larger difference indicating better glass stability. chalcogen.ro
Preparation of Strontium-Doped Borate Glasses
The synthesis of strontium-doped borate glasses is commonly achieved through the melt-quenching technique. This method involves melting a mixture of raw materials at high temperatures, followed by rapid cooling to prevent crystallization and form an amorphous glass. The specific composition of the glass can be tailored to achieve desired properties by adjusting the molar percentages of the constituent oxides.
High-purity raw materials are essential for producing high-quality glasses. Commonly used precursors include boric acid (H₃BO₃) or boron oxide (B₂O₃) as the glass former, and strontium carbonate (SrCO₃) or strontium oxide (SrO) as the source of strontium. Other oxides, such as bismuth oxide (Bi₂O₃), zinc oxide (ZnO), lithium oxide (Li₂O), and lead oxide (PbO), can also be incorporated to modify the glass network and its properties.
The synthesis process typically begins with the thorough mixing of the powdered raw materials in the desired molar ratios. This mixture is then placed in a crucible, often made of platinum or alumina (B75360), and heated in a furnace to temperatures ranging from 900°C to 1400°C, depending on the glass composition. The melt is held at this temperature for a period to ensure homogeneity. Subsequently, the molten glass is rapidly quenched, for instance, by pouring it onto a preheated steel plate and pressing it with another plate. To relieve internal stresses developed during quenching, the resulting glass samples are annealed in a muffle furnace at temperatures typically ranging from 300°C to 400°C for several hours, followed by controlled slow cooling to room temperature.
The incorporation of strontium oxide into the borate glass network influences its structural and physical properties. Studies have shown that adding SrO can enhance thermal stability, chemical durability, and optical performance. It can also modify the glass network, improving its glass-forming ability and preventing devitrification, a process where the glass crystallizes. The amorphous nature of the synthesized glasses is typically confirmed using X-ray diffraction (XRD), which shows the absence of sharp crystalline peaks.
Below is a table summarizing the compositions of various strontium-doped borate glasses prepared using the melt-quenching method as reported in different studies.
| Glass System | Composition (mol%) | Precursors |
| Bismuth this compound | (40+x)Bi₂O₃–(60-x-y)B₂O₃–ySrO (0 ≤ x, y ≤ 20) | Bi₂O₃, H₃BO₃, SrCO₃ |
| Zinc Lithium Lead this compound | (60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO (0 ≤ y ≤ 25) | B₂O₃, ZnO, Li₂O, PbO, SrO |
| Titanium this compound | 70B₂O₃-(30-x)SrO-xTiO₂ | B₂O₃, SrO, TiO₂ |
| Bioactive this compound | 45B₂O₃-24.5CaO-24.5Na₂O-6P₂O₅ with SrO substitution | B₂O₃, CaO, Na₂O, P₂O₅, SrO |
Hydrothermal Synthesis Methods
Hydrothermal synthesis is a versatile method for crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly useful for growing single crystals of materials that are insoluble in common solvents at room temperature or that decompose at their melting points. In the context of strontium borates, hydrothermal methods allow for the synthesis of hydrated crystalline phases that cannot be obtained from melt-based techniques.
The process is carried out in a sealed, pressure-resistant vessel called an autoclave. The nutrient, which consists of the reactants, is placed in the autoclave along with a solvent, typically water or a mineralizer solution. The autoclave is then heated to a specific temperature, causing the pressure inside to increase. Under these conditions, the solubility of the reactants increases, leading to the dissolution of the nutrient and subsequent crystallization on a seed crystal or through spontaneous nucleation as the solution becomes supersaturated.
Growth of Hydrated this compound Monocrystals
Hydrothermal synthesis has been successfully employed to grow single crystals of novel hydrated strontium borates. For example, the compound Sr₃B₆O₁₁(OH)₂ has been synthesized using this method. nih.gov In a typical procedure, a mixture of strontium hydroxide (B78521) or another strontium source and boric acid is placed in a silver or Teflon-lined autoclave with water. The autoclave is then heated to temperatures in the range of 200-400°C and maintained for several days to allow for the crystalline product to form. researchgate.net The specific crystalline phase that forms is dependent on factors such as the initial ratio of reactants, the pH of the solution, the temperature, and the pressure. This method allows for the formation of complex hydrated borate anions within the crystal structure.
Conditions for Specific Phase Formation (e.g., Sr₂[B₅O₈(OH)]₂ ⋅ [B(OH)₃] ⋅ H₂O)
The precise control of reaction parameters in hydrothermal synthesis is crucial for targeting the formation of a specific crystalline phase. A notable example is the synthesis of the noncentrosymmetric this compound, P1-Sr₂[B₅O₈(OH)]₂ ⋅ [B(OH)₃] ⋅ H₂O. nih.gov This compound was synthesized by reacting a mixture of a strontium salt (e.g., strontium nitrate) and boric acid in an aqueous solution under hydrothermal conditions. nih.gov The reaction is typically carried out in a sealed autoclave, heated to a specific temperature for an extended period, followed by slow cooling to room temperature to promote crystallization.
The formation of P1-Sr₂[B₅O₈(OH)]₂ ⋅ [B(OH)₃] ⋅ H₂O is sensitive to the reaction conditions. nih.gov Key parameters that influence the outcome include the molar ratio of the strontium salt to boric acid, the pH of the initial solution, the reaction temperature, and the duration of the synthesis. For this specific phase, the synthesis involves heating the reactants in an aqueous solution, which allows for the incorporation of water and hydroxyl groups into the final crystal structure, forming a layered borate network. nih.gov This demonstrates the capability of the hydrothermal method to produce complex hydrated borate structures that are of interest for their potential nonlinear optical properties. nih.gov
Single Crystal Growth Techniques
The growth of large, high-quality single crystals is essential for many technological applications, including nonlinear optics and piezoelectric devices. For strontium borates, particularly strontium tetraborate (SrB₄O₇), melt-based techniques like the Czochralski and Kyropoulos methods have been effectively utilized. These methods are suitable for materials that melt congruently, meaning the solid and liquid phases have the same composition.
Czochralski Method
The Czochralski (CZ) method is a widely used technique for growing large single crystals from a melt. wikipedia.orgjiwaji.edu The process begins with melting the raw material, a polycrystalline this compound powder, in a crucible, typically made of platinum, at a temperature slightly above its melting point (for SrB₄O₇, the melting point is approximately 994°C). ysu.amysu.am The starting material is synthesized through a solid-state reaction of strontium carbonate (SrCO₃) and boric acid (H₃BO₃) or boron oxide (B₂O₃). ysu.am
Once the melt is stabilized, a seed crystal of the desired crystallographic orientation is attached to a rotating rod and lowered to touch the surface of the melt. The rod is then slowly pulled upwards while being rotated. As the seed is withdrawn, a thin film of the melt adheres to it and crystallizes, replicating the orientation of the seed. By carefully controlling the pulling rate, rotation rate, and the temperature gradients in the furnace, a large, cylindrical single crystal, or boule, can be grown. ysu.amicm.edu.pl For SrB₄O₇, typical pulling rates are in the range of 0.1–0.3 mm/h, with rotation rates of 5–20 rpm. ysu.am The Czochralski method has been successfully used to grow high-quality, transparent SrB₄O₇ single crystals. ysu.amresearchgate.net
Kyropoulos Method
The Kyropoulos method is another melt-based crystal growth technique that is particularly well-suited for growing large, low-stress single crystals. wikipedia.orgtungsten-molybdenum-sapphire.com Similar to the Czochralski method, the process starts with a melt of the stoichiometric composition of this compound in a platinum crucible. ysu.am A seed crystal is brought into contact with the surface of the melt. However, unlike the CZ method, the crystal is not pulled upwards out of the melt. Instead, the crystal grows downwards into the melt as the furnace temperature is slowly decreased. ysu.am The seed may be slightly lifted during the growth process to control the shape of the crystal.
The growth is primarily controlled by the temperature gradient in the furnace and the rate of cooling. For SrB₄O₇, the melt temperature is initially held just above the melting point (e.g., 986–987°C) and then slowly reduced at a rate of about 0.25°C per day. ysu.am The crucible is often rotated to ensure a homogeneous temperature distribution in the melt. ysu.am This method has been used to produce large, high-optical-quality SrB₄O₇ single crystals with dimensions of several centimeters. ysu.am The Kyropoulos method is known for having smaller temperature gradients at the crystal-melt interface compared to the Czochralski method, which can result in crystals with fewer thermal stress-induced defects. wikipedia.org
A summary of typical growth parameters for SrB₄O₇ single crystals using the Czochralski and Kyropoulos methods is provided in the table below.
| Parameter | Czochralski Method | Kyropoulos Method |
| Starting Material | Polycrystalline SrB₄O₇ | Polycrystalline SrB₄O₇ |
| Crucible Material | Platinum | Platinum |
| Atmosphere | Air | Air |
| Pulling Rate | 0.1–0.3 mm/h | Seed is not significantly pulled |
| Rotation Rate | 5–20 rpm | ~30 rpm (oscillating) |
| Temperature Control | Precise control of melt temperature and gradients | Slow cooling of the furnace (e.g., 0.25°C/day) |
| Typical Crystal Size | Cylindrical boules | Large, blocky crystals (e.g., 35x25x25 mm³) |
Crystallography and Structural Characterization of Strontium Borate Phases
Polymorphism and Phase Transitions in the SrO-B2O3 System
The strontium oxide-boron trioxide (SrO-B2O3) system is rich with a variety of crystalline phases, each with unique structural characteristics. The formation of these phases is highly dependent on factors such as temperature, pressure, and the molar ratio of the constituent oxides.
Identification of Stable and Metastable Crystalline Phases
Research into the SrO-B2O3 system has identified several stable and metastable crystalline compounds. Among these are strontium tetraborate (B1243019) (SrB4O7), strontium hexaborate (SrB6O10), distrontium diborate (Sr2B2O5), distrontium hexadecaborate (Sr2B16O26), and tetrastrontium tetradecaborate (Sr4B14O25). nih.govresearchgate.net The crystallization of glasses in this system can lead to the formation of new crystalline compounds, including metastable phases like 2SrO·3B2O3 and β-SrO·2B2O3, as well as the stable SrO·5B2O3 at temperatures below 750°C. epa.gov
The compound Sr4B14O25 (4SrO·7B2O3) has been identified and synthesized as a new, metastable compound that decomposes into strontium di- and metaborate (B1245444) over long-term storage. researchgate.net Its crystal structure is orthorhombic, belonging to the space group Cmc21. researchgate.net The phase diagram of the SrO–B2O3 system shows an incongruent melting point for Sr4B14O25 at 1012±5 °C and a melting temperature for SrB6O10 at 920±5 °C. ysu.am
Interactive Table: Crystalline Phases in the SrO-B2O3 System
| Compound Name | Formula | Molar Ratio (SrO:B2O3) | Stability |
| Strontium Tetraborate | SrB4O7 | 1:2 | Stable |
| Strontium Hexaborate | SrB6O10 | 1:3 | Stable |
| Distrontium Diborate | Sr2B2O5 | 2:1 | Stable |
| Distrontium Hexadecaborate | Sr2B16O26 | 1:4 | Stable |
| Tetrastrontium Tetradecaborate | Sr4B14O25 | 4:7 | Metastable |
| Strontium Diborate (β-form) | β-SrB2O4 | 1:2 | Metastable |
| 2SrO·3B2O3 | Sr2B6O11 | 2:3 | Metastable |
| SrO·5B2O3 | SrB10O16 | 1:5 | Stable (<750°C) |
Beta and Alpha Modifications of Strontium Tetraborate
Strontium tetraborate (SrB4O7) is known to exist in at least two different crystalline forms, or polymorphs: the orthorhombic α-SrB4O7 and the trigonal β-SrB4O7. nih.govscience24.com The α-polymorph has been known for a longer time and possesses a structure built from a three-dimensional framework of connected boron-oxygen tetrahedra. nih.gov
The β-modification is a metastable phase that can be obtained through the recrystallization of strontium tetraborate glass at temperatures between 973–983 K. nih.gov Its structure is characterized by a three-dimensional framework of BO3 triangles and BO4 tetrahedra in a 1:1 ratio, forming channels where the Sr2+ ions are located. nih.gov This structural arrangement results in a considerably lower density for the β-polymorph compared to the α-polymorph, which is composed solely of BO4 tetrahedra. nih.gov The β-SBO phase is metastable and will transform into the stable α-SBO phase at higher temperatures. science24.comfunctmaterials.org.ua
Structural Changes During Dehydration of Hydrated Phases (e.g., Tunellite)
Hydrated strontium borates, such as tunellite (SrB6O9(OH)2·3H2O), undergo significant structural transformations upon heating and dehydration. The removal of water molecules from the crystal lattice leads to changes in the mineralogical and structural properties.
Studies on tunellite have shown that the dehydration process occurs in stages. The initial loss of water molecules can lead to the formation of intermediate hydrated phases before complete dehydration. dergipark.org.tr The removal of the final water molecules, which are more strongly bound within the crystal structure, often requires higher temperatures and can cause a collapse of the original crystal lattice, leading to an amorphous state or recrystallization into new anhydrous phases. dergipark.org.trdergipark.org.tr For instance, upon heating, tunellite can transform into veatchite, another borate (B1201080) mineral, which involves a modification of the crystal structure. dergipark.org.trdergipark.org.tr This transformation is accompanied by thermochromy, a change in color with temperature, which is indicative of the structural modifications occurring during the heating process. dergipark.org.tr
Fundamental Boron-Oxygen Structural Units
The vast structural diversity of borates originates from the ability of boron atoms to bond with oxygen in two primary coordination geometries: trigonal planar and tetrahedral. numberanalytics.comfiveable.meresearchgate.net
Trigonal (BO3) and Tetrahedral (BO4) Borate Groups
The basic building blocks of all borate structures are the trigonal BO3 and tetrahedral BO4 groups. researchgate.netaau.dk In the trigonal BO3 unit, the boron atom is bonded to three oxygen atoms in a planar arrangement. In the tetrahedral BO4 unit, the boron atom is bonded to four oxygen atoms, resulting in a net negative charge on the unit. researchgate.netsoton.ac.uk These fundamental units can exist as isolated entities or, more commonly, polymerize by sharing oxygen atoms at their corners. numberanalytics.comresearchgate.netaau.dk This ability to form both three- and four-coordinate structures is a key difference from silicates, where silicon is almost exclusively found in tetrahedral coordination. researchgate.net
Complex Borate Anions and Polyhedral Networks
The linking of BO3 and BO4 units gives rise to a wide array of complex borate anions and extended polyhedral networks. These can range from simple, isolated clusters to infinite chains, sheets, and three-dimensional frameworks. fiveable.mewikipedia.org
Common examples of complex borate anions include:
Diborates: Formed by the linking of two borate units. fiveable.me
Metaborate rings: Cyclic structures such as the [B3O6]3- ion. wikipedia.org
Pyroborates: Contain the [B2O5]4- anion. rsc.org
Dipentaborates: More complex structures involving multiple linked units.
Crystal Structure Determination and Refinement
The precise determination and refinement of the crystal structures of strontium borate compounds are crucial for understanding their properties. This is primarily achieved through X-ray diffraction techniques, with single-crystal X-ray diffraction providing detailed structural information and powder X-ray diffraction being essential for phase identification and analysis of non-crystalline materials.
Single-crystal X-ray diffraction is a powerful technique for elucidating the exact atomic arrangement within a crystalline material. This method has been successfully employed to determine the crystal structures of several this compound compounds. For example, the structure of SrBO₂(OH) was solved using single-crystal X-ray diffraction, revealing that the Sr²⁺ ion is surrounded by eight oxygen atoms and the borate ion is an individual [BO₂(OH)]²⁻ group. rsc.org
The crystal structure of the metastable this compound Sr₄B₁₄O₂₅ was also determined by this method, revealing its space group (Cmc2₁) and lattice parameters. researchgate.net Similarly, the analysis of single crystals of Sr₂B₁₆O₂₆ showed that it crystallizes in the monoclinic space group P2₁/c. acs.orgnih.gov In another instance, the structures of Ba₄M(CO₃)₂(BO₃)₂ (where M = Ba, Sr) were determined by single-crystal X-ray diffraction, showing they both crystallize in the Pnma space group. scispace.com The strontium nitridoborate hydride, Sr₂BN₂H, had its crystal structure solved from single-crystal X-ray and neutron powder diffraction data, revealing a 3D network. researchgate.net
The following table presents crystallographic data for several this compound compounds determined by single-crystal X-ray diffraction:
| Compound | Space Group | Lattice Parameters (Å, °) | Reference |
| Sr₄B₁₄O₂₅ | Cmc2₁ | a = 7.734, b = 16.332, c = 14.556 | researchgate.net |
| Sr₂B₁₆O₂₆ | P2₁/c | a = 8.408, b = 16.672, c = 13.901, β = 106.33 | acs.orgnih.gov |
| Ba₄Sr(CO₃)₂(BO₃)₂ | Pnma | Not specified | scispace.com |
| SrBi₂OB₄O₉ | P-1 | a=6.8657, b=9.7976, c=6.8148, α=109.1270, β=101.8971, γ=96.1445 | cambridge.org |
Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials and for confirming the amorphous nature of glasses. In the study of strontium borates, PXRD is routinely used to identify the crystalline phases present in a sample. For instance, the synthesis of single-phase SrB₄O₇ suitable for single crystal growth was monitored using PXRD to track the phase formation from precursor materials to the final polycrystalline product. functmaterials.org.ua High-temperature in-situ PXRD is also used to determine phase changes at elevated temperatures. spectroscopyonline.com
Furthermore, PXRD is crucial for verifying the amorphous, or non-crystalline, nature of this compound glasses. The absence of sharp crystalline peaks and the presence of a broad hump in the diffraction pattern are characteristic of an amorphous material. researchgate.net This has been confirmed in various this compound glass systems, including those doped with rare-earth ions like Dy³⁺ and in nickel oxide doped lithium this compound glasses. researchgate.netingentaconnect.com The amorphous nature of strontium-doped bismuth borate glasses and Sm³⁺, Dy³⁺, and Eu³⁺ doped zinc strontium bismuth borate glasses has also been verified by the absence of sharp peaks in their XRD profiles. chalcogen.rogavinpublishers.comaip.org In some cases, XRD data has shown that as-quenched compositions are amorphous, with crystallization occurring upon heat treatment. wsu.edu
The following table provides examples of how powder X-ray diffraction is used in the study of strontium borates:
| Material System | Application of PXRD | Finding | Reference |
| SrB₄O₇ | Phase Identification | Confirmed synthesis of single-phase polycrystalline material. | functmaterials.org.ua |
| Dy³⁺ doped sodium this compound glass | Amorphous Nature Confirmation | Broad hump in XRD pattern indicated amorphous nature. | researchgate.net |
| Nickel oxide doped lithium this compound glasses | Amorphous Nature Confirmation | Confirmed the amorphous nature of the samples. | ingentaconnect.com |
| Strontium-doped bismuth borate glasses | Amorphous Nature Confirmation | XRD analyses confirmed the amorphous nature of all glass samples. | chalcogen.ro |
| Sm³⁺, Dy³⁺, Eu³⁺ doped zinc strontium bismuth borate glass | Amorphous Nature Confirmation | XRD profiles confirmed the amorphous nature without polycrystalline phases. | gavinpublishers.com |
| 43SrO-15Fe₂O₃-42B₂O₃ mol% | Amorphous Nature Confirmation | Revealed that compositions were amorphous upon quenching. | wsu.edu |
Defect Chemistry and Non-Stoichiometry in Strontium Borates
The properties of strontium borates can be significantly influenced by the presence of defects in their crystal structure and deviations from ideal stoichiometry. These defects can include vacancies, interstitials, and the incorporation of dopant ions.
This process has been observed in Ce³⁺-doped SrB₆O₁₀, where the formation of one strontium vacancy for every two Ce³⁺ ions is the primary charge-compensation mechanism. researchgate.net Similarly, in Eu³⁺-doped strontium borates, the substitution of two Eu³⁺ ions for three Sr²⁺ sites leads to the formation of a strontium vacancy to maintain charge balance. jkps.or.kr This vacancy can then transfer its negative charge to the trivalent dopant ions, potentially reducing them to a divalent state. ugent.be
In alkaline-earth borate glasses, the introduction of modifying cations like Ca²⁺ and Sr²⁺ is initially compensated by the conversion of three-coordinate boron ( researchgate.netB) to four-coordinate boron ( ingentaconnect.comB), which carries a negative charge. At higher concentrations of the modifying cation, the formation of non-bridging oxygens also contributes to charge compensation. ualberta.ca
The presence of impurities and intentionally added dopants plays a crucial role in the defect chemistry of strontium borates. The type and concentration of dopants can influence the formation of various defects, which in turn affect the material's properties, such as luminescence.
In Ce³⁺-doped SrB₆O₁₀ and Sr₂(₁₋ₓ)Ce₂ₓB₅O₉R (R=Cl, Br), at least two types of Ce³⁺ centers are observed. One is formed by the direct substitution of Ce³⁺ for Sr²⁺ without local charge compensation, while the other is an associate of a Ce³⁺ ion and a cation vacancy. researchgate.net The addition of alkali ions for charge compensation can significantly affect the emission intensities of dopants like Ce³⁺ and Tb³⁺. researchgate.net
The introduction of dopants can also influence the thermal stability of the glass network. For example, the addition of Sm³⁺ to strontium aluminate glasses has been shown to enhance thermal stability through the formation of more Sm-O bonds. nih.gov Defects in glass can arise from the glass matrix itself, impurities, or dopants, and these can include vacancies, interstitials, and color centers. cas.cz The electronic structure of dopant ions, particularly lanthanides, can affect the types and distribution of defects within the glass matrix. cas.cz
The following table summarizes the role of different dopants on defect formation in strontium borates:
| Dopant | Host Material | Effect on Defect Chemistry | Reference |
| Ce³⁺ | SrB₆O₁₀ | Formation of strontium vacancies for charge compensation. | researchgate.net |
| Eu³⁺ | Strontium borates | Substitution for Sr²⁺ with creation of strontium vacancies. | ugent.bejkps.or.kr |
| Sm³⁺ | Strontium aluminate glasses | Enhanced thermal stability through increased bond formation. | nih.gov |
| Alkali Ions | Ce³⁺, Tb³⁺ doped strontium borates | Affects emission intensities through charge compensation. | researchgate.net |
Microstructural Characterization
The microstructural features of this compound phases are critical to understanding their physical and chemical properties. Techniques such as scanning electron microscopy provide valuable insights into the surface topography and morphology, while specialized characterization methods reveal complex domain structures in crystalline forms like strontium tetraborate, which are crucial for its nonlinear optical applications.
Scanning Electron Microscopy (SEM) for Surface Morphology
In the study of this compound-based phosphors, SEM analysis of Sr₃Y₁₋ₓ(BO₃)₃:xTb³⁺ powders showed a microstructure composed of irregular grains that exhibit agglomeration. niscair.res.in The average particle size of these synthesized phosphors was observed to be in the range of 0.5–2 µm. niscair.res.in This is a common observation where SEM reveals the morphology of polycrystalline particles, while techniques like X-ray diffraction (XRD) provide information on the crystalline domain size within those particles. niscair.res.in
For this compound glass-ceramics, SEM reveals the evolution of the microstructure with composition and heat treatment. For instance, in a strontium titanate borosilicate glass ceramic system, SEM analysis of etched samples showed a uniform distribution of precipitated crystals within the glassy matrix. ias.ac.in In another study on SrTBSZ glass-ceramics, SEM analysis of a sample with the composition 57[SrTiO₃]-39[2B₂O₃.SiO₂]-4[ZrO₂] displayed a complex mixed morphology with both spherulitic and acicular (needle-like) structures. keyanzhidian.com This intricate microstructure is indicative of its potential for superior dielectric properties. keyanzhidian.com
The surface morphology of this compound glasses can also be examined after being subjected to different environments. For example, SEM micrographs of strontium-containing borate glass particles soaked in a K₂HPO₄ solution revealed changes on their surfaces, indicating partial conversion to hydroxyapatite (B223615). spandidos-publications.com Similarly, SEM has been used to observe the surface of strontium-borate-containing bone cements after immersion in phosphate-buffered saline (PBS), showing the deposition and morphology of new layers on the cement surface. researchgate.net The interaction of this compound glass (SrBG) particles within a poly(methylmethacrylate) (B3431434) (PMMA) matrix has also been visualized using SEM, confirming a solid interaction between the SrBG powders and the polymer matrix. royalsocietypublishing.org
Table 1: SEM Observations of Surface Morphology in this compound Materials
| Material System | Observed Morphology | Key Findings | Reference(s) |
|---|---|---|---|
| Sr₃Y(BO₃)₃:Tb³⁺ Phosphor | Irregular grains with agglomeration; particle size 0.5–2 µm. | Phosphors have good crystallinity. SEM shows polycrystalline particles. | niscair.res.in |
| Strontium Titanate Borosilicate Glass Ceramic | Uniform distribution of precipitated crystals in a glassy matrix. | Supports the reproducibility of dielectric properties. | ias.ac.in |
| 57[SrTiO₃]-39[2B₂O₃.SiO₂]-4[ZrO₂] Glass-Ceramic | Complex mixed morphology with spherulitic and acicular structures. | Indicates potential for superior dielectric properties. | keyanzhidian.com |
| Strontium-Containing Borate Glass Particles | Surface changes after soaking in K₂HPO₄ solution. | Partial conversion to hydroxyapatite on the surface. | spandidos-publications.com |
| This compound Bioactive Glass/PMMA Composite | SrBG particles are solidly integrated within the PMMA matrix. | Demonstrates good distribution of filler particles in the cement. | royalsocietypublishing.org |
Domain Structures in Nonlinear Optical Crystals (e.g., Strontium Tetraborate)
Strontium tetraborate (SrB₄O₇, SBO) is a significant nonlinear optical (NLO) crystal, and its utility is profoundly influenced by its unique microstructural features, specifically as-grown domain structures. spiedigitallibrary.org Although not a ferroelectric material, SBO crystals grown by the Czochralski method spontaneously form regions with oppositely poled domains. spiedigitallibrary.orgmdpi.com These are 180° anti-parallel domains that create what is known as a random nonlinear photonic crystal (NPC). spiedigitallibrary.orgresearchgate.net
These domain structures are crucial for achieving quasi-phase-matching (QPM), a technique used to enhance the efficiency of nonlinear optical processes like second-harmonic generation (SHG), especially for generating deep ultraviolet (DUV) and vacuum ultraviolet (VUV) radiation where conventional phase-matching is difficult. spiedigitallibrary.orgresearchgate.net
The morphology of these domains has been characterized in detail. They manifest as sheet-like structures lying in the bc crystallographic plane, with the domain walls oriented perpendicularly to the a crystallographic axis. mdpi.comresearchgate.net While these structures can be well-ordered over large dimensions (centimeters) along the b and c axes, they exhibit a high degree of randomization along the a-axis. spiedigitallibrary.orgresearchgate.net The thickness of individual domains in the direction of the a-axis can vary from as thin as a hundred nanometers to several micrometers. spiedigitallibrary.orgresearchgate.netresearchgate.net The effective thickness of domains contributing to nonlinear diffraction has been determined to be in the range of 180 nm to 6 µm. researchgate.net These domain structures can be visualized through techniques such as chemical etching. researchgate.netresearchgate.net
The existence of these randomly sized but well-oriented domains allows for a broad spectrum of reciprocal superlattice vectors, which in turn enables broadband enhancement of NLO processes. spiedigitallibrary.org The ability to form such thin domains, with thicknesses down to 100 nm, is significant as this is a scale that is difficult to achieve in conventional ferroelectric materials through poling techniques. researchgate.net
Table 2: Characteristics of Domain Structures in Strontium Tetraborate (SrB₄O₇)
| Feature | Description | Significance | Reference(s) |
|---|---|---|---|
| Domain Type | 180° anti-parallel domains. | Forms a random nonlinear photonic crystal (NPC) structure. | spiedigitallibrary.orgresearchgate.net |
| Formation | Spontaneously grown during Czochralski method. | Occurs in a non-ferroelectric material. | spiedigitallibrary.orgmdpi.com |
| Orientation | Sheet-like domains in the bc plane; walls perpendicular to the a-axis. | Provides a 1D spatial modulation of the nonlinear susceptibility. | mdpi.comresearchgate.net |
| Domain Thickness | Varies from ~100 nm to tens of micrometers along the a-axis. | Enables broadband quasi-phase-matching (QPM). | spiedigitallibrary.orgresearchgate.netresearchgate.net |
| Visualization | Can be visualized by chemical etching. | Allows for direct observation and characterization of the domain structure. | researchgate.netresearchgate.net |
| Application | Quasi-phase-matching for DUV/VUV generation. | Overcomes limitations of conventional phase-matching in the UV spectrum. | spiedigitallibrary.orgresearchgate.net |
Advanced Spectroscopic Investigations of Strontium Borate Materials
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Units Identification
FTIR spectroscopy is instrumental in identifying the fundamental structural units within strontium borate (B1201080) glasses and crystalline compounds. The infrared spectra of borate-based materials are typically characterized by distinct absorption bands corresponding to the vibrational modes of different borate groups. biointerfaceresearch.com
The primary structural units in borate glasses are trigonal BO₃ and tetrahedral BO₄ groups. biointerfaceresearch.comscispace.com The distribution and connectivity of these units are influenced by the addition of network modifiers like strontium oxide (SrO). scispace.com FTIR spectra allow for the qualitative and quantitative analysis of these units. The main spectral regions of interest are:
1200-1600 cm⁻¹: This region is associated with the B-O stretching vibrations of trigonal BO₃ units. biointerfaceresearch.com
800-1200 cm⁻¹: This range corresponds to the B-O stretching vibrations of tetrahedral BO₄ units. biointerfaceresearch.com
600-800 cm⁻¹: Bending vibrations of various borate segments are observed in this region. biointerfaceresearch.com
The addition of SrO to a borate glass network leads to the conversion of some BO₃ units into BO₄ units. This conversion is a key factor in modifying the physical and optical properties of the glass. scispace.com Studies on strontium aluminate borate glasses have shown that FTIR can track the structural changes, with specific vibrations related to the alumina (B75360) scaffold also being identified. rsc.org In some complex glass systems, such as lead strontium titanate borosilicate glasses, the vibrational modes are predominantly due to the asymmetric stretching of the B-O bond in trigonal BO₃ units. ias.ac.in
The analysis of FTIR spectra can be further enhanced by deconvolution techniques, which help to resolve overlapping bands and provide a more detailed picture of the various borate structural groups present. chalcogen.ro For instance, in bismuth-modified strontium borate glasses, deconvolution has helped identify peaks associated with asymmetric stretching vibrations in BO₃ and BO₂Ø units (where Ø is a non-bridging oxygen), as well as B-O stretching in BO₄ tetrahedra within various borate groups. chalcogen.ro
Table 1: Characteristic FTIR Absorption Bands in this compound Materials
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 1200-1600 | B-O stretching of trigonal BO₃ units | biointerfaceresearch.com |
| 1150-1450 | Asymmetric stretching of B-O and B-Ø bonds in BO₃ and BO₂Ø units | chalcogen.ro |
| 800-1200 | B-O stretching of tetrahedral BO₄ units | biointerfaceresearch.com |
| 800-1100 | B-O stretching in BO₄ units from tri-, tetra-, and penta-borate groups | chalcogen.ro |
| 600-800 | Bending vibrations of various borate segments | biointerfaceresearch.com |
| 400-600 | Principal absorption band in some strontium-modified bismuth borate glasses | chalcogen.ro |
Raman Spectroscopy for Borate Network Analysis
Raman spectroscopy complements FTIR by providing detailed information about the borate network structure, including the presence of larger structural groupings and the connectivity between borate units. ias.ac.in This technique is particularly sensitive to the symmetric vibrations of borate rings and chains.
In this compound glasses, Raman studies have confirmed the network-modifying role of SrO, which facilitates the transformation of three-coordinated boron (BO₃) to four-coordinated boron (BO₄), leading to the formation of complex structural groups. ias.ac.in At higher concentrations of SrO, the network can break up, resulting in the formation of non-bridging oxygens. ias.ac.in
Key findings from Raman spectroscopy of this compound materials include:
Boroxol Rings: The presence of boroxol rings is often identified by a sharp peak around 806-780 cm⁻¹ in the Raman spectra. chalcogen.ro
Complex Borate Groups: Various borate groups, such as triborate, tetraborate (B1243019), and diborate, have characteristic Raman signals. For example, in strontium aluminate compounds with added B₂O₃, the simultaneous appearance of bands around 808 cm⁻¹, 750 cm⁻¹, and 803 cm⁻¹ suggests the presence of polymeric polyborate groups. rsc.org
BO₃ and BO₄ Units: Raman spectroscopy can distinguish between different types of vibrations within BO₃ and BO₄ units. For instance, in the mineral tunellite (SrB₆O₉(OH)₂·3H₂O), an intense Raman band at 994 cm⁻¹ is assigned to the B-O stretching of B₂O₃ units, while bands between 1043 cm⁻¹ and 1113 cm⁻¹ are attributed to in-plane bending of trigonal boron. researchgate.netqut.edu.au
Low-Frequency Modes: The low-frequency region of the Raman spectrum provides information about the structural correlation range in the glass. ias.ac.in
Deconvolution of Raman spectra is also a valuable tool for analyzing the relative amounts of different structural units. rsc.org In some studies, this has revealed the equilibrium between different borate units, such as BØ₂O⁻ and BØ₄⁻, and how this balance influences the material's properties. rsc.org
Table 2: Key Raman Bands and Their Assignments in this compound Systems
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~994 | B-O stretching of B₂O₃ units in tunellite | researchgate.netqut.edu.aupsu.edu |
| 1043, 1063, 1082, 1113 | In-plane bending vibrations of trigonal boron in tunellite | researchgate.netqut.edu.aupsu.edu |
| 900-1100 | Appearance of tetrahedral borons in borate glasses | ias.ac.in |
| ~808 | Planar BØ₃ rings | rsc.org |
| ~750 | Symmetric breathing vibration of six-membered ring with a BØ₄⁻ unit | rsc.org |
| 464, 480, 523, 568, 639 | Trigonal and tetrahedral borate bending modes in tunellite | researchgate.netqut.edu.aupsu.edu |
Electronic and Optical Absorption Spectroscopy
Electronic and optical absorption spectroscopy techniques are crucial for characterizing the electronic structure and optical properties of this compound materials. These methods provide information on the optical band gap, transparency range, and the presence of defects or specific electronic transitions.
Ultraviolet-Visible (UV-Vis) Transmission Spectroscopy
UV-Vis transmission spectroscopy is widely used to determine the transparency window and the short-wavelength absorption edge of materials. For this compound compounds, this is particularly important for applications in deep-ultraviolet (DUV) and vacuum-ultraviolet (VUV) optics. google.com
Many this compound crystals exhibit a wide transparency range extending from the UV to the near-infrared (NIR) region. nih.gov For example, Sr₂B₅O₉(OH)·H₂O has a short-wavelength cutoff edge below 190 nm. nih.gov Similarly, Sr₃B₁₄O₂₄ shows a cutoff edge below 200 nm, indicating its potential for DUV applications. nih.gov The high transmittance of materials like strontium tetraborate (SrB₄O₇), which can exceed 80% from about 250 nm to 2500 nm, makes them excellent candidates for optical glass materials, especially in the UV range. google.com
In glass systems, the addition of dopants or modifiers can influence the UV cutoff wavelength. For instance, in Nd-doped lanthanum this compound glasses, the lower cutoff wavelength increases compared to the pure glass, an effect attributed to the interaction between the dopant and the glass network. aip.org
Diffuse-Reflectance Spectroscopy
Diffuse-reflectance spectroscopy is a valuable technique for obtaining absorption-like spectra from powdered or opaque samples. It is often used to determine the optical band gap and to study electronic transitions within the material.
In the study of powdered this compound compounds, diffuse reflectance spectra have revealed absorption edges in the deep UV range and high transmittance in the visible region. cambridge.org For instance, the diffuse reflectance spectrum of Sr₃Sm₂(BO₃)₄ powder shows an absorption edge below 190 nm. cambridge.org The spectrum also exhibits several absorption peaks at different wavelengths due to the complex energy-level structure of the Sm³⁺ dopant. cambridge.org An absorption peak around 215.5 nm is attributed to B-O group absorption, a common feature in borate materials. cambridge.org Similarly, for Sr₂B₅O₉(OH)·H₂O, the diffuse reflectance spectrum confirms a wide transparency range with a cutoff below 190 nm. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local atomic environment of specific nuclei. In the context of this compound materials, ¹¹B NMR is particularly powerful for quantitatively determining the coordination environment of boron atoms.
¹¹B NMR spectra can clearly distinguish between three-coordinated boron ( biointerfaceresearch.comB) in trigonal BO₃ units and four-coordinated boron ( jkps.or.krB) in tetrahedral BO₄ units. jkps.or.krresearcher.life The fraction of four-coordinated boron atoms, denoted as N₄, is a fundamental structural parameter that strongly influences the material's properties. researcher.lifenih.gov
Key insights from ¹¹B NMR studies of this compound glasses include:
The N₄ value generally increases with the addition of a network modifier like SrO, up to a certain concentration, as the modifier donates oxygen to convert BO₃ to BO₄ units. jkps.or.kr
The ¹¹B NMR spectra can be deconvoluted to distinguish between different types of trigonal units, such as symmetric BO₃ units and asymmetric BO₃ units with non-bridging oxygens. jkps.or.kr
Advanced NMR techniques, such as 3QMAS NMR, can provide even more detailed information, revealing the presence of ring and non-ring borate structures. researchgate.net
In strontium borophosphate glasses, ¹¹B NMR studies have shown that at low alkaline earth loadings, there is segregation of borate and phosphate (B84403) regions, while at higher loadings, a more homogeneous mixed network forms with B-O-P linkages. ingentaconnect.comresearchgate.net
The chemical shift and lineshape of the ¹¹B NMR signals provide detailed information about the local structure. The central narrow line in the spectrum is characteristic of tetrahedral BO₄ units, while broader lines are associated with trigonal BO₃ units due to their larger nuclear quadrupole coupling constant. jkps.or.kr
Table 3: ¹¹B NMR Parameters for Different Boron Units in this compound Glasses
| Boron Unit | Typical Chemical Shift Range (ppm) | Quadrupole Coupling Constant (Qcc) (MHz) | Asymmetry Parameter (η) | Reference |
| Tetrahedral BO₄ | ~0 | Small | - | jkps.or.krscispace.com |
| Symmetric Trigonal BO₃ | ~15 | ~2.64 | ~0.18 | jkps.or.kr |
| Asymmetric Trigonal BO₃ | ~15 | ~2.56 | ~0.51 | jkps.or.kr |
In addition to ¹¹B NMR, ³¹P NMR has been used to study strontium borophosphate glasses, providing information on the connectivity of the phosphate units and their interaction with the borate network. ingentaconnect.comresearchgate.net These studies have shown that strontium appears to favor the maintenance of a higher fraction of four-coordinated borate species compared to other alkaline earth modifiers like calcium. ingentaconnect.comresearchgate.net
Boron-11 Magic Angle Spinning (MAS) NMR for Boron Coordination Analysis
Boron-11 MAS NMR is a powerful technique for investigating the local structure of borate materials, providing quantitative information about the coordination environment of boron atoms. In this compound glasses and crystals, boron atoms can exist in two primary coordination states: trigonal BO₃ units and tetrahedral BO₄ units. The relative fraction of these units, denoted as N₄ (the fraction of four-coordinated boron atoms), is a critical parameter that influences the material's properties.
¹¹B MAS NMR spectra of this compound materials typically exhibit distinct signals for three- and four-coordinated boron. mdpi.com The BO₄ tetrahedra produce a narrow resonance peak around 0 ppm, while the BO₃ trigonal units result in a broader, non-symmetric peak at approximately 15 ppm. nih.gov This broadness is due to the larger quadrupole coupling constant of the three-coordinated boron. jkps.or.kr The BO₃ units can be further classified into those within a boroxol ring and non-ring structures. nih.gov
Deconvolution of the ¹¹B MAS NMR spectra allows for the quantification of the relative proportions of these different boron units. researchgate.net For instance, in this compound glasses, the fraction of four-coordinated boron (N₄) can be determined by analyzing the integrated intensities of the corresponding spectral peaks. Research on various this compound glass compositions has shown that the N₄ value is dependent on the SrO content. researchgate.netresearcher.life In strontium tetraborate (SrB₄O₇), the ratio of BO₄ to BO₃ units has been estimated, with some studies on polycrystalline samples suggesting a ratio of approximately 1:28, which differs from the ratio of about 1:2 found in the glassy form. researchgate.net
The chemical shifts observed in ¹¹B MAS NMR are sensitive to the local environment, including the number of bridging and non-bridging oxygens surrounding the boron atom. stanford.edu Generally, the isotropic chemical shift for three-coordinate boron increases as bridging oxygens are replaced by non-bridging oxygens. stanford.edu High-field NMR experiments have also revealed that boron shielding is anisotropic. stanford.edu
Table 1: Boron Coordination Analysis in this compound Materials by ¹¹B MAS NMR
| This compound Composition | Spectroscopic Feature | Observation | Reference |
|---|---|---|---|
| Ce:SBOx glasses | BO₃/₂ peak | Broad, non-symmetric peak around 15 ppm | nih.gov |
| Ce:SBOx glasses | BO₄/₂ peak | Sharp peak around 0 ppm | nih.gov |
| This compound Glasses | N₄ (Fraction of BO₄) | Dependent on SrO concentration | researchgate.netresearcher.life |
| Polycrystalline SrB₄O₇ | N₄/N₃ ratio | Approximately 1:28 | researchgate.net |
| Glassy SrB₄O₇ | N₄/N₃ ratio | Approximately 1:2 | researchgate.net |
| Zinc Borate Glasses | BO₃ units | Asymmetric units (η ≈ 0.5-0.55), Symmetric units (η ≈ 0.2) | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Valence Band Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound, XPS provides valuable insights into the core level binding energies of the constituent elements (Sr, B, O) and the structure of the valence band.
Investigations of α-SrB₄O₇ have utilized XPS to analyze the core level spectra of Sr 3d, B 1s, and O 1s. nsc.ruresearchgate.net The binding energy of these core levels can be influenced by the local chemical environment. For instance, the O 1s peak position can shift depending on whether the oxygen is a bridging or non-bridging type, although deconvolution can be challenging. nih.gov In some cases, contamination from the grinding process during sample preparation can affect the spectra, highlighting the importance of careful sample handling. nsc.ru
The valence band structure of this compound, as measured by XPS, is often compared with theoretical calculations to validate electronic structure models. nsc.ruacs.orgnih.gov For α-SrB₄O₇, the upper part of the valence band is primarily formed by O 2p states, with some contribution from B 2p states. nsc.ru The Sr 4p orbitals appear at higher binding energies, and deeper bands are composed of O 2s and B 2s and 2p orbitals. nsc.ru The good agreement between experimental XPS data and theoretical calculations, such as those using Density Functional Theory (DFT), confirms that the electronic structure is weakly dependent on the Sr-related states. nsc.ru
Studies on different this compound compounds, like Sr₂B₁₆O₂₆, have also employed XPS to probe the valence band, showing reasonable agreement with theoretical density of states calculations. acs.orgnih.gov
Table 2: Core Level Binding Energies and Valence Band Features of this compound from XPS
| This compound Compound | Core Level / Feature | Binding Energy (eV) / Observation | Reference |
|---|---|---|---|
| α-SrB₄O₇ | Sr 3d doublet | - | nsc.ruresearchgate.net |
| α-SrB₄O₇ | B 1s | - | nsc.ruresearchgate.net |
| α-SrB₄O₇ | O 1s | - | nsc.ruresearchgate.net |
| (100–y)SrO–yB₂O₃ glasses | O 1s | Continuous shift with composition | nih.gov |
| α-SrB₄O₇ | Valence Band | Upper part dominated by O 2p states | nsc.ru |
| Sr₂B₁₆O₂₆ | Valence Band | Good agreement with calculated density of states | acs.orgnih.gov |
| SrB₂O₄ | Sr 3d₅/₂ | 133.2 | researchgate.net |
| SrB₂O₄ | B 1s | 191.8 | researchgate.net |
Thermoluminescence (TL) Spectroscopy for Radiation-Induced Defects
Thermoluminescence (TL) is the emission of light from an insulating or semiconducting material when it is heated, after being previously exposed to ionizing radiation. hbni.ac.in The intensity of the emitted light is a measure of the radiation dose absorbed by the material. This compound materials, often doped with activators like rare-earth elements, are investigated for their TL properties for potential use in radiation dosimetry. aip.orgaip.org
The TL glow curve, a plot of TL intensity versus temperature, is characteristic of the material and provides information about the trapping centers (defects) within the crystal or glass structure. epj-conferences.org Undoped this compound phosphors exhibit TL glow curves with maxima around 200 °C and 300 °C. iaea.org The introduction of dopants, such as dysprosium (Dy) or cerium (Ce), can significantly enhance the TL response. aip.orgaip.orgepj-conferences.org For example, Dy-doped this compound glasses show a prominent glow peak between 180 °C and 250 °C. epj-conferences.org In Sm³⁺-doped SrB₄O₇, a strong peak has been observed at 356 °C. researchgate.net
The action of radiation on borate glasses is to create electrons and holes, which then become localized at defect sites. aip.org These radiation-induced defects can include boron electron centers, non-bridging oxygen hole centers, and boron-oxygen hole centers. d-nb.infomdpi.com In Eu²⁺-doped SrB₄O₇, for example, F⁺ centers (an oxygen vacancy that has trapped an electron) are formed upon irradiation, and the Eu²⁺ ions act as both traps and recombination centers. researchgate.net Heating the irradiated material releases the trapped charge carriers, which then recombine, often at an activator ion, resulting in light emission. The temperature of the glow peak is related to the energy depth of the traps.
The TL properties, including the shape of the glow curve, sensitivity, and linearity of the dose response, are crucial for dosimetric applications. Studies on various doped this compound systems aim to optimize these characteristics for reliable radiation detection. epj-conferences.orgresearchgate.netutm.my
Table 3: Thermoluminescence Glow Peak Temperatures for Doped this compound Materials
| Host Material | Dopant | Glow Peak Temperature (°C) | Reference |
|---|---|---|---|
| This compound Glass | Dysprosium (Dy) | 180 - 250 | epj-conferences.org |
| Lithium this compound | Cerium (Ce) | ~265 | aip.orgaip.org |
| SrB₄O₇ | Samarium (Sm³⁺) | 356 | researchgate.net |
| Undoped SrB₄O₇ | None | ~200 and ~300 | iaea.org |
| Sodium this compound Glass | Dysprosium (Dy³⁺) | 117 - 120 (390–393 K) | researchgate.net |
| Lithium Magnesium Borate Glass | Copper (Cu²⁺) & Strontium (Sr²⁺) | 170 - 200 | researchgate.netutm.my |
Nonlinear Optical Properties and Phenomena in Strontium Borates
Second Harmonic Generation (SHG) Efficiency and Phase-Matching Conditions
Second Harmonic Generation (SHG) is a fundamental NLO process where two photons of the same frequency interact with a nonlinear material and are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this process is highly dependent on the crystal's intrinsic properties and the ability to achieve phase-matching.
A critical requirement for NLO materials used in DUV applications is transparency at the target short wavelengths. Several strontium borate (B1201080) compounds exhibit this characteristic. Strontium tetraborate (B1243019) (SrB₄O₇, SBO) is notable for its exceptionally wide transparency range, extending from the infrared down to the vacuum ultraviolet (VUV) region. functmaterials.org.ua Reports indicate its transparency edge can be as low as 120-130 nm, making it one of the few NLO crystals with such a feature. researchgate.netysu.am
More recently, new hydrated strontium borates have been synthesized that also show promise for DUV applications. For instance, the noncentrosymmetric compound Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O has a short wavelength cutoff edge below 190 nm. nih.govresearchgate.net This transparency in the DUV region is crucial for generating coherent light at wavelengths shorter than 200 nm, a capability essential for fields like semiconductor photolithography and ultraprecise photoelectron spectrometry. mdpi.com The borate groups, specifically the tetrahedral (BO₄)⁵⁻ anionic groups, are credited with enlarging the energy bandgap of these crystals, which shifts the absorption edge towards the UV side. aip.org
The intensity of the SHG signal is a key metric for an NLO crystal. Strontium borate compounds have demonstrated significant SHG efficiencies, often compared to the standard reference material, potassium dihydrogen phosphate (B84403) (KH₂PO₄ or KDP).
Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O : This hydrothermally synthesized this compound exhibits a phase-matchable SHG intensity that is 1.7 times that of KDP. nih.govresearchgate.net
Lanthanum this compound (La₂SrB₁₀O₁₉) : Powder SHG measurements of this compound show an efficiency approximately twice that of KDP. ijsr.netresearchgate.net
Strontium Tetraborate (SrB₄O₇) : The SHG coefficient of SBO powder is comparable to that of potassium titanyl phosphate (KTiOPO₄, KTP), another widely used NLO material. functmaterials.org.uaresearchgate.net Its nonlinear susceptibilities are considered among the largest in the borate family. spiedigitallibrary.org
| Compound Name | Chemical Formula | SHG Efficiency vs. KDP | Phase-Matchable |
| This compound Hydrate | Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O | ~1.7x | Yes |
| Lanthanum this compound | La₂SrB₁₀O₁₉ | ~2.0x | Yes |
| Strontium Tetraborate | SrB₄O₇ | Comparable to KTP (not KDP) | No (Angular) |
This table provides a comparative overview of the Second Harmonic Generation (SHG) efficiency for various this compound compounds relative to Potassium Dihydrogen Phosphate (KDP), a standard reference material.
Phase matching requires that the fundamental and second-harmonic waves travel at the same phase velocity through the crystal, ensuring constructive interference and efficient energy transfer. In birefringent crystals, this is often achieved through angular phase matching, where the crystal is tilted to an angle where the refractive indices for the fundamental and harmonic waves are equal.
A primary limitation of SrB₄O₇ for NLO applications is its very small birefringence (<0.005), which is insufficient for achieving angular phase matching for SHG. researchgate.netaip.orggoogle.com This low birefringence prevents the generation of coherent UV radiation through conventional phase-matching techniques. aip.org
To overcome this limitation, researchers have explored alternative methods:
Random Quasi-Phase-Matching (RQPM) : SBO can be grown with spontaneously formed, randomized domain structures. researchgate.netkirensky.ru These domains, with alternating crystallographic orientations, can provide a mechanism for quasi-phase-matching. kirensky.ru RQPM allows for broadband spectral acceptance and has been used to generate tunable coherent radiation in the VUV down to 121 nm in SBO, the shortest wavelength ever produced via a second-order NLO process in a solid-state material. optica.org
Stacked Plates for QPM : Another proposed alternative involves creating a periodic structure for quasi-phase-matching (QPM) by stacking very thin plates of SBO. google.com This technique can be engineered for specific wavelength conversions, such as generating 266 nm light from a 532 nm source. google.com
Exploration of Novel Nonlinear Optical Phases
The search for superior NLO materials continues to drive the synthesis and characterization of new crystalline compounds, including novel this compound phases.
SrB₄O₇ is a well-studied NLO material with a combination of desirable properties, including a high optical damage threshold, non-hygroscopicity, and high hardness. dbc.wroc.pl Its transparency down to the VUV region is a key advantage. ysu.am Despite its high nonlinear coefficients, the primary obstacle for its use in conventional frequency conversion setups is the lack of phase synchronism due to its low birefringence. researchgate.net However, its unique properties make it suitable for specialized applications. For example, non-phase-matched SHG in SBO has been successfully used for the temporal characterization (autocorrelation) of femtosecond UV pulses. researchgate.net The formation of random domain structures, creating nonlinear photonic crystals (NPC), has enabled SHG of femtosecond Ti:sapphire laser radiation with an efficiency of 1.9%. spiedigitallibrary.org
| Property | Value / Description | Source(s) |
| Chemical Formula | SrB₄O₇ | ysu.amdbc.wroc.pl |
| Crystal System | Orthorhombic | functmaterials.org.ua |
| Transparency Range | 120 nm - 3200 nm | functmaterials.org.uaysu.am |
| Birefringence | Very small (<0.005) | google.com |
| Angular Phase Matching | Not achievable due to low birefringence | researchgate.netaip.org |
| Nonlinear Coefficient | High, comparable to KTiOPO₄ | functmaterials.org.uaresearchgate.net |
| Key Applications | Random Quasi-Phase-Matching (RQPM) for VUV generation, autocorrelation of fs pulses | researchgate.netoptica.org |
This table summarizes the key nonlinear optical properties of Strontium Tetraborate (SrB₄O₇).
Lanthanum this compound (La₂SrB₁₀O₁₉ or LSB) is a novel NLO material synthesized via a solid-state reaction from the La₂O₃-SrO-B₂O₃ system. ijsr.netresearchgate.net X-ray diffraction studies show that it is isostructural with Lanthanum Calcium Borate (La₂CaB₁₀O₁₉), crystallizing in the monoclinic C2 space group. ijsr.netresearchgate.net The primary interest in LSB stems from its strong NLO response; its powder SHG effect is about twice that of KDP. researchgate.net This makes La₂SrB₁₀O₁₉ an attractive candidate for continued research and development as a nonlinear optical and potential self-frequency doubling (SFD) material. ijsr.net
Random Nonlinear Photonic Crystals (NPC) in this compound
A significant discovery in strontium tetraborate (SrB₄O₇) crystals grown by the Czochralski method is the presence of self-organized, anti-parallel domain structures. mdpi.comresearchgate.net These domains are noteworthy because SrB₄O₇ is not a ferroelectric material, where such domains are commonly formed during a phase transition from a paraelectric state. mdpi.comresearchgate.net In SrB₄O₇, these domains form sheet-like structures in the bc crystallographic plane, with domain walls perpendicular to the 'a' axis. researchgate.net The thickness of these domains can range from over one hundred microns down to less than one hundred nanometers. mdpi.com The origin of these domains in a non-ferroelectric crystal is not fully understood but is thought to be related to factors like defects and impurities during the crystal growth process. mdpi.comresearchgate.net From a nonlinear optics perspective, these randomly ordered domains create what is known as a random nonlinear photonic crystal (NPC). mdpi.commdpi.com
The random NPC structure of this compound is particularly useful for applications requiring broadband and widely tunable frequency conversion, especially for femtosecond pulses. mdpi.com One of the key applications is the generation of deep ultraviolet (DUV) and even vacuum ultraviolet (VUV) radiation. spiedigitallibrary.orgmdpi.com Tunable DUV radiation has been generated in the 187.5–215 nm range. optica.org In fact, random quasi-phase-matched (RQPM) SrB₄O₇ has been used to produce coherent radiation down to 121 nm, which is the shortest wavelength achieved through a second-order nonlinear optical process in a solid-state material. optica.org
These random NPCs are also valuable for the temporal diagnostics of ultrashort pulses. mdpi.comaip.org The broad phase-matching capabilities allow for autocorrelation measurements of femtosecond pulses over a wide spectral range without the need for precise angular tuning of the crystal. aip.orgkirensky.ru This makes SrB₄O₇ NPCs a promising medium for cross-correlation measurements, particularly in the DUV and VUV regions. aip.org
| Application | Wavelength Range | Key Feature |
| Deep Ultraviolet (DUV) Generation | 187.5 - 215 nm | Tunable radiation. optica.org |
| Vacuum Ultraviolet (VUV) Generation | Down to 121 nm | Shortest wavelength from a solid-state NLO process. optica.org |
| Femtosecond Pulse Diagnostics | Broad spectral range | Background-free autocorrelation without angular tuning. aip.orgkirensky.ru |
| Data compiled from various research findings. optica.orgaip.orgkirensky.ru |
The random domain structure in this compound enables two primary mechanisms for phase matching: nonlinear diffraction (NLD) and random quasi-phase matching (RQPM). optica.orgnsc.ru
Random Quasi-Phase Matching (RQPM): This occurs when the fundamental radiation propagates along the crystallographic 'a' axis, normal to the domain walls. nsc.ru The random sequence of domain thicknesses provides a broad spectrum of reciprocal superlattice vectors, which can compensate for the phase mismatch over a wide range of wavelengths. aip.org This "gains tunability for the price of efficiency," meaning the conversion efficiency is spread over a broader spectrum compared to a regularly poled crystal. mdpi.com
Nonlinear Diffraction (NLD): This happens when the fundamental beam propagates in the plane of the domain walls (the bc plane). nsc.ru In this geometry, the second harmonic generation can be more efficient than RQPM for certain laser sources, like the second harmonic of a Nd:YAG laser in typical SrB₄O₇ NPCs. nsc.ru NLD is also a useful tool for detecting and characterizing the NPC structures. spiedigitallibrary.orgoptica.org
Both RQPM and NLD have been successfully used for femtosecond pulse diagnostics. mdpi.com The choice between the two depends on the specific experimental geometry and requirements. For instance, NLD from a virtual beam has been demonstrated for autocorrelation measurements, offering high accuracy. aip.org
Theoretical Foundations of Nonlinear Optical Behavior
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and predict the nonlinear optical properties of materials like this compound. DFT calculations have been employed to understand the origin of the NLO response in various borate crystals.
For a recently synthesized noncentrosymmetric this compound, Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O, DFT calculations revealed that the B-O units are the primary contributors to its nonlinear optical properties. nih.govcitedrive.com This compound exhibits a second-harmonic generation (SHG) intensity that is 1.7 times that of potassium dihydrogen phosphate (KDP) and has a short wavelength cutoff below 190 nm. nih.govresearchgate.net
Relationship between Boron-Oxygen Units and NLO Response
The nonlinear optical (NLO) properties of strontium borates are intrinsically linked to the specific arrangements of their fundamental boron-oxygen (B-O) structural units. The type, connectivity, and spatial orientation of these anionic groups within the crystal lattice are the primary determinants of the material's NLO response, particularly its second-harmonic generation (SHG) efficiency.
For a macroscopic NLO effect to be observed, the crystal structure must be non-centrosymmetric (NCS). rsc.org The magnitude of the SHG response is therefore not only dependent on the presence of NLO-active [BO3] groups but also on their density and geometric arrangement. If the contributions of individual B-O groups are cancelled out due to symmetry, the macroscopic NLO effect will be negligible.
Theoretical and experimental studies on various this compound compounds have elucidated these structure-property relationships:
Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O : This compound, a synthetic phase of veatchite, possesses a non-centrosymmetric structure with a layered B-O network. nih.gov Density functional theory (DFT) calculations have confirmed that the B-O units are directly responsible for its NLO properties. nih.govresearcher.liferesearchgate.net The specific arrangement of these units results in a notable phase-matchable SHG intensity that is 1.7 times that of potassium dihydrogen phosphate (KDP). nih.govresearcher.liferesearchgate.net
SrB₄O₇ (SBO) : The crystal structure of strontium tetraborate is distinctive, featuring a rigid three-dimensional framework composed entirely of corner-sharing [BO4] tetrahedra. functmaterials.org.uaresearchgate.net This framework contains non-planar six-membered (B₃O₆)³⁻ rings, each formed by the joining of three [BO4] units. researchgate.net Although it lacks the typically dominant [BO3] groups, its non-centrosymmetric space group (Pnm2₁) allows it to exhibit a significant effective nonlinear coefficient, reported to be greater than that of lithium triborate (LBO). researchgate.net
Sr₃B₆O₁₁F₂ : In this strontium borofluoride, the structure contains complex (B₆O₁₄)¹⁰⁻ groups, which are built from both [BO3]³⁻ and [BO4]⁵⁻ units. mdpi.com The [BO3]³⁻ triangles are identified as the primary contributors to the strong SHG effect. mdpi.com The specific linkage between the [BO3] and [BO4] groups also contributes to a wide transparency window, making it an effective NLO material with an SHG response approximately 2.5 times that of KDP. mdpi.com
Sr₂Be₂B₂O₇ (SBBO) : As a prominent deep-UV NLO material, SBBO features infinite [Be₂BO₃F₂]∞ layers where [BO3] groups are the NLO-active components. mdpi.comcas.cn It has demonstrated one of the largest SHG responses among all reported borates that contain such layers. cas.cn
The following table summarizes the relationship between the B-O structural units and the NLO response in selected this compound compounds.
| Compound | Key Boron-Oxygen Structural Units | Reported NLO Property (SHG) |
| Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O | Layered network of B-O units, including [B₅O₈(OH)] groups. nih.gov | 1.7 × KDP, phase-matchable. nih.govresearcher.life |
| SrB₄O₇ | 3D framework of exclusively [BO4] tetrahedra forming rings. functmaterials.org.uaresearchgate.net | deff(SBO) > deff(LBO). researchgate.net |
| Sr₃B₆O₁₁F₂ | Contains (B₆O₁₄)¹⁰⁻ groups composed of [BO3] and [BO4] units. mdpi.com | ~2.5 × KDP. mdpi.com |
| Sr₂Be₂B₂O₇ | Infinite [Be₂BO₃F₂]∞ layers containing [BO3] groups. cas.cn | Largest SHG response among borates with [A(BO₃)]∞ layers. cas.cn |
| Sr₂B₅O₉Cl | Hilgardite-type structure with a borate sublattice. osti.gov | Exhibits SHG response; magnitude influenced by cation. osti.gov |
| Sr₄B₁₄O₂₅ | 3D framework with [BO3] triangles and [BO4] tetrahedra. researchgate.net | N/A |
This table is for illustrative purposes and NLO values can vary based on measurement conditions.
Luminescent Properties and Mechanisms of Strontium Borate Materials
Doping Strategies for Enhanced Luminescence
Doping is a fundamental process for inducing and enhancing luminescence in strontium borate (B1201080). The choice of dopant, its concentration, and the presence of co-dopants are critical factors that determine the material's optical properties.
The incorporation of various rare earth ions into the strontium borate host lattice is a common method to produce phosphors with distinct luminescent characteristics. Each ion imparts a unique emission signature.
Europium (Eu³⁺/Eu²⁺): Europium is a widely used dopant that can exist in two oxidation states, each producing different colors. Eu³⁺ ions typically yield a red-orange emission, while Eu²⁺ ions produce a blue emission. jkps.or.krresearchgate.net The self-reduction of Eu³⁺ to Eu²⁺ can occur in some this compound matrices, leading to materials that exhibit dual-color emissions. researchgate.net
Dysprosium (Dy³⁺): Doping with Dy³⁺ ions can result in phosphors that emit in the blue-green region of the spectrum. grafiati.com
Samarium (Sm²⁺/Sm³⁺): Samarium in its divalent state (Sm²⁺) can produce red emission with sharp lines corresponding to its electronic transitions. acs.org The trivalent state (Sm³⁺) typically results in a reddish-orange glow. researchgate.net Similar to europium, a valence change from Sm³⁺ to Sm²⁺ can be observed in this compound hosts. acs.org
Neodymium (Nd³⁺): Nd³⁺ is known for its emission in the near-infrared (NIR) region, with a significant transition observed around 1060 nm in strontium lithium bismuth borate glasses. bonviewpress.com
Cerium (Ce³⁺): Ce³⁺ doping is utilized to create phosphors, and its presence can also influence the luminescence of other co-doped rare earth ions through energy transfer. utm.my
Praseodymium (Pr³⁺): Studies on Pr³⁺ in strontium-lithium-bismuth borate glasses have focused on analyzing its emission characteristics and the effect of concentration on luminescence. nih.gov
The concentration of the dopant ion plays a crucial role in the brightness of the resulting phosphor. Initially, as the concentration of the rare earth ion increases, the luminescence intensity also increases because more activator centers are available to emit light. However, this trend continues only up to an optimal concentration.
Beyond this point, a phenomenon known as concentration quenching occurs, leading to a decrease in luminescence intensity. researchgate.netresearchgate.net This quenching is primarily caused by non-radiative energy transfer between closely spaced dopant ions. researchgate.net For instance, in Sm³⁺-doped strontium lithium bismuth borate glasses, the peak emission intensity is observed at a 1.0 mol% concentration, after which the intensity diminishes due to Sm³⁺-Sm³⁺ interactions. researchgate.net Similarly, in Ce³⁺-doped lithium this compound, the maximum thermoluminescence intensity was found at a dopant concentration of 0.7 mol%. researchgate.net
| Host Material | Dopant Ion | Optimal Concentration (mol%) | Primary Emission |
|---|---|---|---|
| Strontium Lithium Bismuth Borate | Sm³⁺ | 1.0 | Reddish-Orange |
| Lithium this compound | Ce³⁺ | 0.7 | (Thermoluminescence Peak) |
| Bismuth Lithium this compound | Nd³⁺ | 0.5 | Near-Infrared (1.06 µm) |
Co-doping involves introducing a second type of ion into the host material along with the primary rare earth activator. These co-dopants can significantly enhance luminescence through several mechanisms.
Charge Compensation: When a trivalent rare earth ion (like Eu³⁺) substitutes a divalent strontium ion (Sr²⁺), a charge imbalance is created in the crystal lattice. Introducing a monovalent ion like Lithium (Li⁺) can help compensate for this charge difference, which can improve the incorporation of the rare earth ion and reduce lattice defects, thereby enhancing luminescence. jkps.or.kr The presence of Li⁺ ions in this compound glasses has been shown to have a charge compensation effect and can prevent the oxidation of Eu²⁺ ions. jkps.or.kr
Energy Transfer: A co-dopant can act as a "sensitizer," absorbing energy and then efficiently transferring it to the rare earth activator, which then emits light. This is a common strategy to boost the emission intensity of the primary activator. For example, co-doping Ce³⁺ with Tb³⁺ in a this compound phosphate (B84403) host leads to increased luminescence from Tb³⁺ due to energy transfer from Ce³⁺. ntu.edu.tw
Structural Modification: Co-dopants can also subtly modify the crystal structure, which in turn affects the crystal field around the activator ion, influencing its emission properties. The inclusion of fluoride (B91410) (F⁻) ions in borate hosts is another strategy used to modify the local environment and enhance upconversion luminescence. researchgate.net
Luminescence Emission and Excitation Spectra Analysis
Analyzing the emission and excitation spectra of doped this compound provides fundamental insights into the material's properties and the underlying quantum-mechanical processes.
The emission spectrum of a doped this compound phosphor reveals the specific wavelengths (colors) of light it produces. These emissions correspond to electronic transitions within the dopant ion. Different rare earth ions produce characteristic emission bands.
For example, Sm²⁺-doped strontium hexaborate (SrB₆O₁₀) exhibits sharp emission lines at approximately 685, 700, 725, and 760 nm, which are attributed to the ⁵D₀→⁷Fⱼ (where J = 0, 1, 2, 3) transitions of the Sm²⁺ ion. acs.org The most intense of these is the line at 685 nm. acs.org In the same host, residual Sm³⁺ ions show weaker emissions at 562, 600, and 647 nm. acs.org
| Dopant Ion | Host Material | Emission Peak(s) (nm) | Transition | Emitted Color |
|---|---|---|---|---|
| Sm²⁺ | SrB₆O₁₀ | 685, 700, 725, 760 | ⁵D₀→⁷Fⱼ (J=0-3) | Red |
| Sm³⁺ | SrB₆O₁₀ | 562, 600, 647 | ⁴G₅/₂→⁶Hⱼ (J=5/2, 7/2, 9/2) | Orange-Red |
| Nd³⁺ | Bismuth Lithium this compound Glass | 1060 | ⁴F₃/₂→⁴I₁₁/₂ | Near-Infrared |
| Tm³⁺ | TmMgB₅O₁₀ | 455 | ¹D₂→³F₄ | Blue |
The host crystal lattice is not merely a passive container for the dopant ions. The local arrangement of atoms surrounding the rare earth ion—known as the coordination environment—creates an electric field (the crystal field) that profoundly influences the ion's electronic energy levels. rsc.org
This interaction has several key effects:
Splitting of Energy Levels: The crystal field splits the energy levels of the rare earth ion, which can lead to the appearance of multiple sharp emission lines instead of a single broad band.
Shifting of Emission Peaks: The strength and symmetry of the crystal field can cause a shift in the emission wavelengths. For instance, the incorporation of boron in strontium aluminate can lead to an expansion of the strontium sites where Eu²⁺ ions substitute, altering the crystal field coordination and changing the electronic structure that controls the luminescence. rsc.org
Transition Probabilities: The symmetry of the coordination site affects the probability of certain electronic transitions. If a dopant ion like Sm²⁺ occupies a site that lacks a center of symmetry, certain transitions that are normally "forbidden" can become allowed, leading to strong emission lines, such as the dominant 685 nm line in SrB₆O₁₀. acs.org The formation of different borate polyanions (like metaborates) can introduce non-bridging oxygen atoms, which create excess negative charge and enlarge adjacent strontium sites, further modifying the local environment and enabling dopant clustering. rsc.orgrsc.org
Charge Transfer Transitions and Their Contribution to Excitation Spectra
Charge transfer (CT) transitions are a significant feature in the excitation spectra of this compound materials doped with certain elements. These transitions involve the movement of an electron from a ligand orbital to a metal ion's orbital (ligand-to-metal charge transfer, LMCT) or from a metal ion's orbital to a ligand orbital (metal-to-ligand charge transfer, MLCT). In the context of rare-earth-doped strontium borates, the LMCT, specifically from the 2p orbital of O²⁻ to the 4f orbital of the rare-earth ion (e.g., Eu³⁺), is particularly prominent.
The energy of the charge transfer band is highly sensitive to the covalent character of the bond between the metal ion and the ligand, as well as the coordination environment of the metal ion. In this compound hosts, the borate groups influence the ligand field around the dopant ion, which in turn affects the position of the CT band. For instance, in Eu³⁺-doped strontium tantalate phosphors, the addition of boron can cause a shift in the CT band to lower energies. nih.gov This is attributed to changes in the binding strength of valence electrons and the local site symmetry of the Eu³⁺ ion. nih.gov
The contribution of the CT band to the excitation spectrum is often a broad and intense band, typically located in the ultraviolet region. This broad band can overlap with the excitation bands corresponding to the direct 4f-5d transitions of the activator ions. The intensity of the CT band is influenced by the nature of the ligands; a more covalent bond between the rare-earth ion and the surrounding oxygen atoms in the borate network generally leads to a lower energy CT band. The presence of a strong CT band in the excitation spectrum is crucial as it can significantly enhance the absorption of excitation energy, which is then transferred to the emitting levels of the rare-earth ion, ultimately boosting the luminescence intensity.
In some this compound systems, the charge transfer mechanism is also influenced by the presence of different boron coordination units (e.g., BO₃ and BO₄). The electron-donating or withdrawing properties of the boronic acid group can change depending on its hybridization state (sp² vs. sp³), which can be influenced by the local crystalline environment. This change affects the energy of the excited charge transfer state. nih.gov Studies on boronic acid-containing fluorophores have shown that the boronic acid group can act as an electron acceptor, facilitating excited-state charge transfer. nih.gov This principle can be extended to understand the complex charge transfer dynamics within the this compound host lattice.
Luminescence Mechanisms and Recombination Kinetics
4f-4f and 5d-4f Transitions of Rare Earth Ions
The luminescence in rare-earth-doped this compound materials is primarily governed by electronic transitions within the rare earth ions, specifically 4f-4f and 5d-4f transitions.
4f-4f Transitions: These transitions occur between the energy levels of the 4f electron shell. The 4f electrons are well-shielded from the external crystal field by the outer 5s and 5p electrons. As a result, the 4f-4f transitions are characterized by sharp, narrow emission and absorption lines, and their energies are relatively insensitive to the host material. researchgate.net The specific wavelengths of these transitions are characteristic of the particular rare earth ion. For example, in Dy³⁺-doped SrB₆O₁₀, the excitation peaks between 300 and 400 nm are attributed to 4f-4f transitions of Dy³⁺. researchgate.net The emission spectrum of Dy³⁺ in this host shows characteristic blue (484 nm) and yellow (579 nm) emissions corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions, respectively. researchgate.net
5d-4f Transitions: In contrast to the 4f orbitals, the 5d orbitals are not shielded and are therefore strongly influenced by the crystal field of the host lattice. Transitions from the 5d excited state to the 4f ground state are parity-allowed, resulting in broad and intense emission bands. The energy of the 5d levels, and consequently the emission wavelength, is highly dependent on the host material. researchgate.net For instance, in Ce³⁺-doped this compound glass, the complex absorption bands in the UV region are attributed to 4f–5d and 4f–6s transitions. nih.gov The emission from Ce³⁺ is a broad band resulting from the 5d → 4f transition.
The table below summarizes some of the observed transitions for various rare earth ions in this compound and related host materials.
| Rare Earth Ion | Host Material | Transition Type | Excitation/Emission Wavelength (nm) | Transition Assignment |
|---|---|---|---|---|
| Dy³⁺ | SrB₆O₁₀ | 4f-4f Emission | 484 | ⁴F₉/₂ → ⁶H₁₅/₂ |
| Dy³⁺ | SrB₆O₁₀ | 4f-4f Emission | 579 | ⁴F₉/₂ → ⁶H₁₃/₂ |
| Sm³⁺ | Sr₁₀Ba₂₀B₆O₁₂ | 4f-4f Emission | 605 | ⁴G₅/₂ → ⁶H₇/₂ |
| Tb³⁺ | SrBPO₅ | 5d-4f Excitation | 220 | 4f⁸ → 4f⁷5d¹ |
| Tb³⁺ | SrBPO₅ | 4f-4f Emission | 542 | ⁵D₄ → ⁷F₅ |
| Ce³⁺ | This compound Glass | 5d-4f Emission | Broadband | 5d → 4f |
Persistent Luminescence and Afterglow Decay Lifetime
Persistent luminescence, or afterglow, is a phenomenon where a material continues to emit light for a period of time after the excitation source has been removed. In this compound and related materials, this is typically achieved by co-doping with a sensitizer (B1316253) (like Eu²⁺) and a trapping center (like Dy³⁺). The mechanism involves the storage of excitation energy in electron or hole traps within the material, followed by the slow thermal release of these trapped charges and subsequent recombination at the luminescence centers.
The afterglow decay lifetime is a critical parameter for characterizing persistent luminescent materials. The decay curve, which plots the luminescence intensity as a function of time after the cessation of excitation, is often complex and can be fitted with multiple exponential components, indicating the presence of traps with different depths. A common model for the decay curve is a multi-exponential equation:
I(t) = I₀ + A₁exp(-t/τ₁) + A₂exp(-t/τ₂) + ...
where I(t) is the intensity at time t, I₀ is the background intensity, and Aᵢ and τᵢ are the initial intensity and decay time constant for each component, respectively. The different decay components are often associated with the release of charge carriers from traps of varying depths, with faster decay components corresponding to shallower traps and slower components to deeper traps.
Research on Eu²⁺, Dy³⁺ co-doped strontium aluminate with the addition of B₂O₃ has shown that the presence of borate polyanions can significantly influence the persistent luminescence duration. The decay time constants for these materials reveal information about the trap depths.
The following table presents afterglow decay data for strontium aluminate co-doped with borate, illustrating the effect of trap depths on the decay lifetime.
| Material | Decay Component | Associated Trap Depth | Decay Time Constant (s) |
|---|---|---|---|
| Sr₄Al₁₄O₂₅:Eu²⁺,Dy³⁺ + B₂O₃ | τ₁ | Shallow Traps | Variable (fast decay) |
| τ₂ | Deep Traps | Variable (slow decay) | |
| Unmilled Strontium Aluminate | Overall Decay | - | ~804 (to 10% intensity) |
| Milled Strontium Aluminate | Overall Decay | - | ~420 (to 10% intensity) |
Note: The decay time constants for Sr₄Al₁₄O₂₅:Eu²⁺,Dy³⁺ + B₂O₃ are highly dependent on the concentration of B₂O₃. researchgate.net The decay of strontium aluminate phosphors to 10% of their initial intensity takes approximately 13.4 minutes for unmilled and 7.0 minutes for milled samples. uh.edu
Models for Thermoluminescence Quenching and Radiation-Induced Defects
Thermoluminescence (TL) is the emission of light from a material upon heating, following a previous exposure to ionizing radiation. The process involves the trapping of charge carriers (electrons and holes) at defect sites within the crystal lattice. Upon heating, these trapped charges are released and recombine, with the excess energy being emitted as light. The plot of TL intensity versus temperature is known as a glow curve, and the peaks in this curve correspond to the release of charges from specific trap levels.
P(T) = s * exp(-Eₐ / kT)
where s is the frequency factor, Eₐ is the activation energy for the non-radiative process, k is the Boltzmann constant, and T is the absolute temperature.
Another model for quenching, particularly relevant in doped materials, is concentration quenching . When the concentration of the activator ions exceeds an optimal level, the distance between them becomes small enough for non-radiative energy transfer to occur, leading to a decrease in luminescence intensity. researchgate.net
Radiation-Induced Defects: Ionizing radiation can create a variety of defects in this compound and other borate glasses. These defects act as the trapping centers responsible for thermoluminescence and persistent luminescence. Common radiation-induced defects in borate glasses include:
Boron-Oxygen Hole Centers (BOHCs): These are one of the most common defects, formed when a hole is trapped on a non-bridging oxygen atom bonded to a boron atom. shu.ac.uk
Electron Trapped Centers (ETCs): These can be electrons trapped at alkali or alkaline earth cation sites. shu.ac.uk
Peroxy Radicals (PORs): These are formed from the interaction of radiation with oxygen in the glass network. shu.ac.uk
Non-Bridging Oxygen Hole Centers (NBOHCs): These are holes trapped on non-bridging oxygen atoms that are not necessarily associated with boron.
The stability and thermal activation energy of these defects determine the positions of the glow peaks in a thermoluminescence experiment. For example, the thermal destruction of certain radical centers, like BO₃²⁻, has been correlated with specific TL glow peaks.
Correlated Color Temperature (CCT) and Commission Internationale de l'Éclairage (CIE) Studies
The color quality of the light emitted by this compound phosphors is a critical parameter for their application in solid-state lighting. This is quantitatively described using the Commission Internationale de l'Éclairage (CIE) 1931 color space and the Correlated Color Temperature (CCT) .
The CIE 1931 color space is a graphical representation of all the colors that are visible to the human eye. The color of a light source is represented by a pair of chromaticity coordinates (x, y) on this diagram. These coordinates are calculated from the spectral power distribution of the emitted light. The location of the (x, y) coordinates on the CIE diagram indicates the perceived color of the light.
The Correlated Color Temperature (CCT) is a measure used to describe the color appearance of a light source. It is defined as the temperature of a Planckian black-body radiator that emits light of a color that most closely matches the color of the light source. CCT is measured in Kelvin (K). A lower CCT value (e.g., 2700 K) corresponds to a "warm" or yellowish-white light, while a higher CCT value (e.g., 6500 K) corresponds to a "cool" or bluish-white light.
For this compound phosphors doped with different rare earth ions, the emission spectrum, and therefore the CIE coordinates and CCT, can be tailored by selecting the appropriate dopant and its concentration. For example, Sm³⁺-doped strontium barium borate phosphors have been shown to emit cool-white light. elsevierpure.com By combining different rare-earth activators or by co-doping, it is possible to achieve a desired white light emission with specific CCT and color rendering properties suitable for various lighting applications.
The table below provides some reported CIE coordinates for this compound-based phosphors.
| Phosphor Material | Emission Color | CIE Chromaticity Coordinates (x, y) |
|---|---|---|
| Sr₁₀Ba₂₀B₆O₁₂:0.5Sm³⁺ | Cool White | Not explicitly stated, but described as cool-white |
| Sr₂MgSi₂O₇:Sm³⁺ | Orange-Red | (0.57, 0.43) |
| ZnBiNaPSr oxyfluoride glasses:Sm³⁺ | Red-Orange | Not explicitly stated, but described as red-orange |
Phase Equilibria and Thermal Behavior of Strontium Borate Systems
Phase Diagram Determination and Analysis
A phase diagram graphically represents the physical states of a substance under different conditions of temperature and composition. wikipedia.orgmadar-ju.com Analysis of these diagrams is crucial for predicting phase transformations and material behavior during heating and cooling.
SrO-B₂O₃ System: The binary system of strontium oxide (SrO) and boron trioxide (B₂O₃) is foundational to understanding strontium borate (B1201080) chemistry. Research has identified at least nine crystalline phases in this system. researchgate.net The phase diagram is characterized by several compounds with distinct melting behaviors. For instance, Sr₃B₂O₆ melts at approximately 1450°C, while SrB₂O₄ has a melting point of 1090°C. researchgate.net Investigations into the B₂O₃-rich portion of the diagram (50 to 75 mol% B₂O₃) have refined the melting temperatures of various phases, such as SrB₄O₇ at 1015°C and the incongruent melting of Sr₄B₁₄O₂₅ at 1012°C. ysu.am The complexity of the anionic structure increases with higher B₂O₃ content. researchgate.net Thermodynamic assessments using techniques like CALPHAD (Calculation of Phase Diagrams) have been employed to create a self-consistent set of parameters that accurately reproduce experimental phase diagram data. researchgate.net
Table 1: Reported Melting Points of Crystalline Phases in the SrO-B₂O₃ System
| Compound | Formula | Melting Point (°C) | Melting Behavior | Source(s) |
|---|---|---|---|---|
| Strontium Orthoborate | Sr₃B₂O₆ | ~1450 | Congruent | researchgate.net |
| Strontium Pyroborate | Sr₂B₂O₅ | 1170 | Congruent | researchgate.net |
| Strontium Metaborate (B1245444) | SrB₂O₄ | 1170 | Congruent | ysu.am |
| Strontium Tetraborate (B1243019) | SrB₄O₇ | 1015 | Congruent | ysu.am |
| Sr₄B₁₄O₂₅ | 1012 | Incongruent | ysu.am |
SrO-B₂O₃-TiO₂ System: The addition of titanium dioxide (TiO₂) to the strontium borate system introduces further complexity. Phase relations in the ternary SrO-TiO₂-B₂O₃ system have been investigated, revealing that the system can be divided into eight distinct three-phase regions. researchgate.net The presence of TiO₂ influences the phase formation during crystallization. researchgate.net
SrB₄O₇-PbB₄O₇ System: Investigations into the strontium tetraborate (SrB₄O₇) and lead tetraborate (PbB₄O₇) system show the formation of solid solutions, Sr₁₋ₓPbₓB₄O₇, across the entire concentration range. functmaterials.org.uaresearchgate.net The phase diagram for this system has been refined using differential thermal analysis (DTA). functmaterials.org.ua The low-temperature crystallization of glasses in this system is dependent on the concentration. For compositions with a low lead content (x < 0.2), only the metastable trigonal β-phase crystallizes. functmaterials.org.uaresearchgate.net
Crystallization Kinetics and Mechanisms of this compound Glasses
The process by which a glass transforms into a crystalline solid is governed by its crystallization kinetics, which involves the nucleation of new crystals and their subsequent growth.
The crystallization of this compound glasses can occur on the surface or within the bulk of the material. In monolithic glasses of the strontium diborate (SrO·2B₂O₃) composition, the first phase to crystallize on the surface is Sr₄B₁₄O₂₅. This phase then acts as a precursor, facilitating the subsequent crystallization of strontium tetraborate (SrB₄O₇). researchgate.net The maximum rate of crystal nucleation on the surface has been determined through DTA. researchgate.net Studies of this compound glasses with SrO content between 16.7 and 43.0 mol% have led to the discovery of new metastable crystalline compounds, such as 2SrO·3B₂O₃. researchgate.netresearchgate.net The crystallization process is a key step in producing glass-ceramics, where controlled nucleation and growth lead to materials with tailored properties. wsu.edu
Additives play a crucial role in modifying the crystallization behavior of this compound glasses. Titanium dioxide (TiO₂) is a significant additive that can act as both a network former and a network modifier. researchgate.netresearchgate.net Its introduction into the glass affects nucleation temperatures; base glasses may be nucleated at 520°C, while TiO₂-containing glasses can be nucleated at around 500°C. researchgate.netresearchgate.net X-ray diffraction studies show that the addition of TiO₂ promotes the formation of strontium triborate as the main crystalline phase. researchgate.netresearchgate.net The ratio of TiO₂ significantly affects the surface morphology of the resulting glass-ceramics and can induce phase separation within the glass. researchgate.net Spectroscopic analyses indicate the formation of B-O-Ti linkages, confirming the role of titanium in the glass network structure. researchgate.net
Thermal Stability and Glass Transition Behavior
The thermal stability of a glass is a critical parameter for its processing and application. It is often evaluated by the temperature interval between the glass transition temperature (Tg) and the onset of crystallization (Tₓ). A larger difference (ΔT = Tₓ - Tg) indicates higher thermal stability against devitrification. chalcogen.ro
Differential thermal analysis (DTA) is commonly used to determine Tg, Tₓ, and the crystallization peak temperature (Tₚ). nih.gov For Ce³⁺-doped this compound (Ce:SBOx) glasses, Tg, Tₓ, and Tₚ all vary with the B₂O₃ fraction. nih.gov The addition of SrO to bismuth borate glasses has been shown to significantly enhance thermal stability, with ΔT increasing from 41°C to 107°C. chalcogen.ro Similarly, for certain samarium-activated this compound glasses, the stability factor (ΔT) can reach as high as 125°C, indicating good thermal stability. nih.gov In contrast, adding bismuth and vanadium oxides to SrB₄O₇ glass lowers its Tg from 887K to approximately 627K for a 50% addition. mostwiedzy.pl
Table 2: Thermal Properties of Various this compound Glass Systems
| Glass System | Tg (°C) | Tₓ or Tc (°C) | ΔT (Tₓ - Tg) (°C) | Source(s) |
|---|---|---|---|---|
| 40SrO-60B₂O₃ (Ce-doped) | ~590 | ~660 | ~70 | nih.gov |
| 25SrO-75B₂O₃ (Ce-doped) | ~550 | ~625 | ~75 | nih.gov |
| BSm1 (Sm-doped) | 592 | 710 | 118 | nih.gov |
| BSm2 (Sm-doped) | 594 | 714 | 120 | nih.gov |
| 40Bi₂O₃-60B₂O₃ | 439 | 480 | 41 | chalcogen.ro |
| 40Bi₂O₃-40B₂O₃-20SrO | 432 | 539 | 107 | chalcogen.ro |
Theoretical and Computational Studies of Strontium Borate Structures
Electronic Band Structure Calculations
The electronic band structure, which describes the ranges of energy that an electron within the solid may have, is a key factor in determining a material's electrical and optical properties.
Density Functional Theory (DFT) and All-Electron Full Potential Linearized Augmented Plane Wave (FP-LAPW) Methods
First-principles calculations grounded in Density Functional Theory (DFT) are widely employed to investigate the electronic and structural properties of strontium borate (B1201080) compounds. acs.orgunlp.edu.ar Methods such as the all-electron full potential linearized augmented plane wave (FP-LAPW) are utilized to solve the Kohn-Sham equations of DFT. nih.govacs.orgscirp.org This approach has proven successful in calculating the electronic structure, density of states, and optical properties of various borate crystals. acs.orgnih.govacs.org For instance, the FP-LAPW method has been used to study the paraelectric phase of perovskite-type strontium titanate (SrTiO3), a related oxide material. scirp.org The Vienna Ab initio Simulation Package (VASP) is another tool that implements DFT to determine the lowest energy crystal structure. osti.govosti.gov Computational methods like the plane-wave pseudopotential method, as implemented in the CASTEP program, are also used for these calculations. acs.orgaip.org
Determination of Direct Energy Gaps and Band Gap Energies
The band gap is a fundamental property that dictates the optical transparency and electrical conductivity of a material. wikipedia.org A direct band gap occurs when the minimum energy of the conduction band and the maximum energy of the valence band are at the same momentum value in the Brillouin zone. doitpoms.ac.uk
Theoretical calculations are crucial for determining these energy gaps. For Sr2B16O26, calculations using the FP-LAPW method predict a direct energy gap of approximately 5.31 eV, with the valence band maximum (VBM) and conduction band minimum (CBM) located at the Gamma (Γ) point of the Brillouin zone. nih.govacs.org In the case of SrB2O4, the calculated energy gap between the upper valence band and the lower conduction band is reported to be 4.26 eV. researchgate.net Another study on SrB4O7 indicates it possesses a wide transparency range, down to 130 nm, which corresponds to a large band gap. dbc.wroc.plysu.am
The table below summarizes some calculated band gap energies for different strontium borate compounds.
| Compound | Calculation Method | Band Gap Type | Calculated Band Gap (eV) |
| Sr2B16O26 | FP-LAPW | Direct | 5.31 nih.govacs.org |
| SrB2O4 | INDO/S | - | 4.26 researchgate.net |
| α-SrB4O7 | ab initio | - | Weakly dependent on Sr-states nsc.ru |
| SrTiO3 | FP-LAPW (GGA) | Direct | 2.5 scirp.org |
Density of States and Electron Charge Density Analysis
The density of states (DOS) describes the number of available electronic states at each energy level. tugraz.at Analysis of the total and partial DOS reveals the contributions of different atomic orbitals (e.g., Sr, B, O) to the valence and conduction bands. nsc.ru For Sr2B16O26, calculations show that the valence band is primarily composed of O 2p states, with some contribution from B 2p states, while the conduction band is mainly formed by B 2p and Sr 4d states. acs.org The electron charge density provides a visual representation of the bonding characteristics within the crystal, distinguishing between ionic and covalent interactions. wikipedia.orgcambridge.org In Sr2B16O26, the charge density analysis indicates covalent bonding within the borate groups and ionic bonding between the strontium atoms and the borate network. acs.org
Prediction of Nonlinear Optical Coefficients and Related Properties
Theoretical calculations are instrumental in predicting the nonlinear optical (NLO) properties of this compound crystals. These properties are critical for applications like frequency conversion of laser light. mdpi.com The second-harmonic generation (SHG) coefficients, which quantify the efficiency of converting light from a fundamental frequency to twice that frequency, can be computed. For example, the SHG coefficients of a strontium beryllium borate fluoride (B91410) (SBBOF) were predicted and found to be in approximate agreement with measured values. acs.org
First-principles calculations can also predict other optical properties, such as refractive indices and birefringence. aip.org It has been shown theoretically that applying uniaxial strain to SrB4O7 can significantly enhance its birefringence, a property crucial for phase-matching in SHG processes. aip.org Theoretical studies on Sr2B5O9(OH)·H2O using DFT have shown that the calculated SHG response, nonlinear refractive index, and birefringence are consistent with experimental measurements. frontiersin.org
The table below presents some predicted NLO coefficients for strontium-containing borates.
| Compound | Property | Predicted Value |
| Sr3Be2.32B4.68O11.68F1.32 (SBBOF) | SHG coefficient | ~0.66 times that of NaSr3Be3B3O9F4 acs.org |
| SrB4O7 | Birefringence (unstrained) | 0.0034 aip.org |
| SrB4O7 (-10% a-axial compressive strain) | Birefringence | 0.044 aip.org |
| SrB4O7 (+10% a-axial tensile strain) | Birefringence | Significantly enhanced aip.org |
Energy Barrier Calculations for Domain Inversion
In ferroelectric materials, domains are regions with a uniform direction of spontaneous polarization. The process of reversing this polarization is known as domain inversion. Computational methods can be used to calculate the energy barriers associated with this process. While specific calculations for domain inversion in this compound are not extensively reported in the provided context, related studies on perovskite materials like BaTiO3 show that atomistic simulations and nudged elastic band calculations can predict the energy barrier for domain-wall movement. aps.org These studies reveal that inclusions, such as strontium, can act as pinning centers, increasing the energy barrier for domain wall motion. aps.org The formation of antiparallel domain structures has been observed in α-SrB4O7, which is significant for nonlinear optical applications like quasi-phase-matching. nsc.ruresearchgate.net Understanding the energy barriers is crucial for controlling the domain structure for such applications.
Advanced Research Applications of Strontium Borate Materials Materials Science Focus
Optoelectronic and Photonic Devices
The nonlinear optical (NLO) properties and wide transparency range of strontium borate (B1201080) crystals are pivotal to their application in sophisticated optoelectronic and photonic systems. These materials are instrumental in manipulating laser light and enabling the development of next-generation light sources and optical control devices.
Frequency Conversion in Laser Systems
Strontium tetraborate (B1243019) (SrB₄O₇, often abbreviated as SBO) is a notable nonlinear optical crystal employed for frequency conversion in laser systems. x-mol.net Although it possesses a relatively small birefringence which makes traditional phase-matching for second-harmonic generation (SHG) difficult, it exhibits a high nonlinear optical coefficient, comparable to that of potassium titanyl phosphate (B84403) (KTP). google.co.ingoogle.com The key to unlocking its potential lies in alternative phase-matching techniques, such as quasi-phase-matching (QPM).
In QPM, the crystal structure is engineered with periodically alternating polarities. nih.gov This periodic structure allows for efficient conversion of a laser's fundamental frequency into higher harmonics (e.g., second, third, or fourth harmonics). nih.govresearchgate.net Researchers have successfully utilized stacked SrB₄O₇ crystal plates to create these periodic structures for QPM. researcher.lifecolab.wschalcogen.ro This method facilitates frequency doubling and summing, enabling the generation of new laser wavelengths that are otherwise difficult to obtain. researcher.life For instance, a laser system can be configured to double the frequency of an intermediate light beam to produce the desired high-power output. colab.wschalcogen.ro
Another technique employed is random quasi-phase-matching (RQPM), which utilizes the spontaneous formation of anti-parallel domains during the Czochralski growth of SBO crystals. manipal.edugoogle.com These naturally occurring random domain structures form what is known as a nonlinear photonic crystal (NPC), which can be used for efficient frequency conversion without the need for precise angular tuning. google.comaip.org This property is particularly advantageous for the frequency conversion of ultrashort, femtosecond laser pulses. aip.org
Table 1: Nonlinear Optical Properties of Strontium Borate for Frequency Conversion
| Property | Value/Remark | Source(s) |
| Crystal | Strontium Tetraborate (SrB₄O₇) | x-mol.net |
| Nonlinear Coefficient (d₃₃) | 1.5–3.5 pm/V | manipal.edu |
| Transparency Range | 125-3200 nm | researcher.life |
| Phase-Matching | Low birefringence prevents conventional phase-matching. | manipal.edu |
| QPM Capability | Achieved using stacked plates or patterned crystals. | researchgate.netresearcher.lifecolab.ws |
| RQPM Capability | Occurs in as-grown crystals with random domains. | manipal.edugoogle.com |
| Damage Threshold | High, withstands intense DUV and VUV radiation. | researcher.life |
Deep Ultraviolet and Vacuum Ultraviolet Light Sources
The generation of coherent light in the deep ultraviolet (DUV, ~200-280 nm) and vacuum ultraviolet (VUV, ~100-200 nm) spectral regions is crucial for applications like semiconductor lithography, laser photoemission spectroscopy, and materials processing. researchgate.net this compound crystals are prime candidates for this purpose due to their exceptionally wide transparency range, which extends down to approximately 120-130 nm. aip.org
The use of random quasi-phase-matching (RQPM) in SrB₄O₇ has enabled the generation of VUV radiation at wavelengths as short as 121 nm through a second-order nonlinear process. manipal.edu This achievement represents the shortest wavelength produced by such a method in a solid-state material. manipal.edu Tunable DUV radiation has also been demonstrated in the 187.5–215 nm range by frequency doubling the output of a Ti:sapphire laser in a nonlinear photonic crystal of SBO. manipal.eduaip.org
Laser systems have been designed to specifically leverage SBO for DUV and VUV generation. By using stacked SBO crystal plates to achieve QPM, it is possible to generate laser output with wavelengths in the 125 nm to 183 nm range. researcher.life These systems often involve multiple frequency conversion stages, where fundamental light beams are first converted to intermediate frequencies, which are then doubled or summed in the final SBO-based stage to produce the high-energy DUV or VUV output. researcher.life For example, a laser can be designed to produce light near 193 nm by frequency doubling an intermediate beam in a stack of SBO plates. colab.wschalcogen.ro The high optical damage threshold of SBO is a critical advantage in these systems, as DUV and VUV lasers operate at high power and photon energy levels. researcher.liferesearchgate.net
Table 2: Performance of this compound in DUV/VUV Light Generation
| Application | Achieved Wavelength(s) | Method | Source(s) |
| VUV Generation | Down to 121 nm | Random Quasi-Phase-Matching (RQPM) | manipal.edu |
| Tunable DUV Generation | 187.5 - 232.5 nm | RQPM in Nonlinear Photonic Crystal | |
| High-Power VUV Output | 125 nm - 183 nm | Quasi-Phase-Matching (QPM) with stacked plates | researcher.life |
| Specific DUV Output | ~193 nm | QPM with stacked plates | colab.wschalcogen.ro |
Optical Switching and Limiting Applications
Optical switching and limiting are critical functions in photonics for controlling light signals and protecting sensitive optical components from high-intensity laser damage. These applications rely on materials with strong nonlinear optical (NLO) responses. While crystalline this compound is primarily known for frequency conversion, this compound glasses, particularly when doped with other elements like bismuth, have shown significant promise for optical switching and limiting. google.comaip.org
Research into bismuth-doped lithium this compound glasses has demonstrated their potential for these applications. aip.org A Z-scan technique, used to measure nonlinear optical properties, revealed that these glasses exhibit good optical nonlinearity. aip.org They display both saturable absorption (SA), where light transmission increases with intensity, and reverse saturable absorption (RSA), where transmission decreases with intensity. This dual behavior makes them suitable for compositional tuning in optical switching devices. aip.org
The nonlinear absorption coefficient (β) and the optical limiting threshold are key parameters for these applications. Studies have shown that for bismuth-doped lithium this compound glasses, the nonlinear absorption coefficient can be significant, and they exhibit effective optical limiting. aip.org The ability to switch between SA and RSA, coupled with a high nonlinear refractive index, makes these glasses candidates for all-optical switching and signal processing. researcher.life
Table 3: Nonlinear Optical Properties of Bismuth-Doped Lithium this compound Glass for Switching and Limiting
| Parameter | Value Range | Significance | Source(s) |
| Nonlinear Absorption (β) | 0.42–3.2 x 10⁻¹⁰ m/W | Indicates strong nonlinear absorption. | aip.org |
| Optical Limiting Threshold | 1.642–2.078 x 10¹² W/m² | Demonstrates effective protection capability. | aip.org |
| Nonlinear Behavior | RSA and switchable RSA to SA | Enables use in optical switching devices. | aip.org |
| Potential Applications | Compositional tuning optical switching and limiting | Highlights the material's versatility. | aip.org |
Luminescent Materials and Phosphors
The ability of this compound hosts to incorporate various luminescent ions (activators) makes them highly effective as phosphors for a wide array of applications, from solid-state lighting to advanced radiation detection. The specific properties of the luminescent material can be tailored by the choice of the dopant ion.
Display Devices and Lighting Applications
This compound glasses and compounds doped with rare-earth ions such as Dysprosium (Dy³⁺) and Europium (Eu²⁺) are investigated for their potential use in white light-emitting diodes (W-LEDs) and other display technologies. The choice of the rare-earth dopant determines the color of the emitted light.
For instance, Dy³⁺-doped strontium lithium bismuth borate glasses have been shown to emit a combination of blue, yellow, and red light, which can be combined to produce white light. The luminescence intensity can be optimized by controlling the concentration of the dopant ion; however, at higher concentrations, a phenomenon known as luminescence quenching can occur, which reduces the emission intensity. Similarly, Dy³⁺-doped potassium zinc this compound glasses are considered promising for W-LEDs.
The development of phosphors for solid-state lighting is an active area of research. Alkaline-earth borate glasses doped with Dy₂O₃ have demonstrated intense yellowish-white fluorescence under blue laser excitation, achieving a high quantum yield. Bismuth-doped lithium this compound glasses have also been shown to emit a greenish-yellow light, suggesting their utility in specialized LED applications. aip.org
Storage Phosphors for Thermal-Neutron Detection
This compound materials have found a critical application in the field of radiation detection, specifically as storage phosphors for thermal neutrons. These materials can store the energy from neutron irradiation, which can later be released as luminescence upon stimulation with light (a process called photostimulated luminescence, or PSL).
Materials like strontium haloborates (e.g., Sr₂B₅O₉Br) doped with Cerium (Ce³⁺) or Europium (Eu²⁺) are particularly effective. The presence of Boron-10 (¹⁰B) in the borate structure is key, as it has a large cross-section for capturing thermal neutrons. The energy released from the neutron capture event excites the dopant ions (e.g., Eu²⁺), and this energy is stored in defects within the crystal lattice.
Europium-doped this compound (SrBPO₅:Eu²⁺) is a known X-ray storage phosphor that has been successfully applied to fast neutron detection. Furthermore, Ce³⁺-doped strontium borophosphate (SrBPO₅:Ce³⁺) has been investigated and shows promising PSL characteristics after neutron irradiation. An important advantage of these borate-based phosphors is their low sensitivity to gamma rays, which allows for better discrimination of the neutron signal. This makes them excellent candidates for new neutron imaging plates with improved gamma-ray rejection.
Ceramic Materials and Glass-Ceramics
This compound compounds are notable for their contributions to the development of specialized ceramic and glass-ceramic materials. Their unique structural and thermal properties make them valuable in applications requiring high durability, thermal stability, and specific optical characteristics.
Development of Advanced Ceramic Materials
This compound is utilized in the formulation of advanced ceramic materials prized for their robustness, thermal resistance, and electrical insulating properties. ontosight.aicambridge.org As a component in ceramic production, this compound can act as a fluxing agent and a structural enhancer, contributing to the durability and functionality of the final product. cambridge.org Research has focused on creating novel composite ceramics for specialized applications, such as microwave dielectric materials.
In one study, NaSrB₅O₉-based composite ceramics were prepared using a solid-phase sintering method at temperatures between 750–825 °C. researcher.life The resulting materials were dense composite ceramics composed of NaSrB₅O₉ and SrB₂O₄ phases. researcher.life Optimal microwave dielectric properties were achieved in ceramics sintered at 800 °C for 4 hours. researcher.life These findings suggest that this compound-based composites are promising materials for low-temperature co-fired ceramics (LTCC) technology. researcher.life
Further research has involved the synthesis of strontium cuprate–borate, SrCu₂(BO₃)₂, single crystals. google.com This process involved first sintering stoichiometric single-phase ceramics through a solid-state reaction, followed by crystal growth from a Na₂B₄O₇-based high-temperature solution. google.com Such advanced synthesis techniques highlight the ongoing development of complex borate ceramics for electronic and magnetic applications. Additionally, glass-ceramics with very low thermal expansion have been reported in strontium aluminoborate systems, which are noted for their high strength, fracture toughness, and excellent electrical properties. journal-spqeo.org.ua
Integration of Nonlinear Optical Crystalline Components in Glass-Ceramic Systems
Glass-ceramics containing this compound nanocrystals are being investigated for their nonlinear optical (NLO) properties. These materials combine the processability of glass with the functional properties of crystalline phases. Research has demonstrated that strontium tetraborate (SrB₄O₇) can be crystallized within a glass matrix to create optically transparent materials with potential NLO applications. nih.gov
One area of investigation is the strontium tetraborate-lead tetraborate system, (l-x)SrB₄O₇-xPbB₄O₇. google.com.br Studies on the low-temperature crystallization of glasses in this system have shown that high-NLO phases of strontium-lead tetraborates can be formed, making them prospective NLO crystal components for glass-ceramic materials. google.com.br The effective NLO coefficient of single-crystal strontium tetraborate is comparable to that of KTP, with a high optical damage threshold. google.com.br
In a different approach, researchers have successfully embedded nanocrystals of strontium bismuth tantalate (SrBi₂Ta₂O₉) within a lithium borate glass matrix. These transparent glass-ceramic composites, particularly those with higher molar ratios of the strontium compound, exhibited intense second-harmonic generation (SHG), a key indicator of NLO activity. The SHG intensity was found to increase with higher poling fields and specific heat-treatment temperatures. Although these glass-ceramics did not always exhibit SHG due to factors like the absence of preferred crystal orientation and small crystal sizes, the potential for creating functional NLO materials through controlled surface crystallization of SrB₄O₇ is an active area of research. nih.gov
Radiation Sensing and Dosimetry
This compound materials, particularly when doped with activator ions, exhibit properties that make them suitable for applications in radiation detection and measurement. Their non-hygroscopic nature and thermal stability are significant advantages over other borate compounds.
Thermoluminescent Dosimeters
Dysprosium-doped this compound glass has been investigated as a thermoluminescence dosimeter (TLD) for ionizing radiation. Strontium tetraborate is a promising candidate for TLDs because it is not hygroscopic, a common drawback for many borate-based materials. Research has shown that the sensitivity of polycrystalline dysprosium-doped strontium tetraborate can be significantly higher than that of the standard TLD material, LiF:Mg,Ti.
A study on dysprosium-doped this compound glass with various alkali oxide modifiers (Na₂O, Li₂O, CaO) found that the addition of these modifiers influences the TL response. The glass samples, prepared by a melt-quenching technique and exposed to gamma radiation, showed prominent glow peaks at temperatures between 186 °C and 232 °C. The sodium this compound glass doped with 0.1 mol% of Dy₂O₃ demonstrated the most favorable TL dosimeter characteristics, including a linear dose response, high TL intensity, and good reproducibility over multiple exposure cycles. Other studies have also explored europium-doped this compound phosphors for their TL properties when exposed to Co-60 and high-energy photon beams.
| Glass System (Modifier) | Dopant Concentration (mol% Dy₂O₃) | Prominent Glow Peak Temperature (°C) | Dose Response Linearity | Key Finding |
|---|---|---|---|---|
| Sodium this compound (Na₂O) | 0.1 | ~186 - 232 | Excellent (1 Gy to 9 Gy) | Showed the best overall TL dosimeter response and high sensitivity. |
| Lithium this compound (Li₂O) | 0.1 - 0.7 | ~186 - 232 | Linear | Demonstrated viable TL properties, but lower intensity than the sodium-modified glass. |
| Calcium this compound (CaO) | 0.1 - 0.7 | ~186 - 232 | Linear | Showed TL response, but was outperformed by the sodium-modified composition. |
Scintillator Materials
The application of this compound as a primary scintillator material is an emerging area of research. While some borate compounds are known scintillators, this compound itself is noted to have the ability to scintillate, or emit light, when exposed to radiation. ontosight.ai This property makes it potentially useful in radiation detection technologies. ontosight.ai
Research into borate-based scintillators is active, with materials like LaB₃O₆ and Li₆Gd(BO₃)₃:Ce³⁺ showing promise due to high light yields. Investigations into Ce³⁺-doped this compound glass have focused on its luminescent properties, which are fundamental to scintillation. These studies explore how the glass structure and composition affect the luminescence efficiency of the cerium activator ions.
More specific research has led to the development of complex, multi-component crystals for scintillation applications. A patent has been filed for an ytterbium-doped this compound lanthanum scintillation crystal, indicating that this compound can serve as a host matrix in advanced scintillator formulations. However, compared to well-established scintillators like sodium iodide or even other borates, pure or simply-doped this compound is not yet a widely utilized scintillator material, and research appears focused on its role within more complex composite systems.
Temperature Measurement Techniques (e.g., Fluorescence Thermometry)
Doped this compound has emerged as a highly promising material for optical temperature sensing, particularly through fluorescence thermometry. This technique relies on the temperature-dependent changes in a material's fluorescence spectrum, such as shifts in intensity, lifetime, or line width.
Research has shown that this compound doped with bivalent samarium (SrB₄O₇:Sm²⁺) is an excellent optical thermometer. The full width at half maximum (FWHM) of a specific fluorescence line of SrB₄O₇:Sm²⁺ is highly sensitive to temperature and responds very rapidly to thermal fluctuations. This allows for precise temperature measurements, which can correct for discrepancies seen with traditional thermocouples in high-pressure experimental setups like diamond anvil cells. The fluorescence of Sm²⁺:SrB₄O₇ is also used as a pressure sensor, and understanding its temperature dependence is crucial for accurate simultaneous pressure and temperature measurements in high-pressure, high-temperature experiments.
Similarly, this compound doped with europium (SrB₄O₇:Eu²⁺) has been presented as a novel luminescent thermometer operating over a very broad temperature range, from 11 K to 600 K. This material exhibits exceptionally high relative thermal sensitivity. By using either the luminescence decay time or the ratio of emission intensities as the thermometric parameter, it achieves some of the highest sensitivity values ever reported for an inorganic luminescent thermometer.
| Material | Thermometric Parameter | Operating Temperature Range | Maximum Relative Sensitivity (Sₘ) | Reference |
|---|---|---|---|---|
| SrB₄O₇:Eu²⁺ | Luminescence Decay Time | 11–600 K | ~10.5% K⁻¹ | |
| SrB₄O₇:Eu²⁺ | Luminescence Intensity Ratio | 11–50 K (for max. sensitivity) | ~22.6% K⁻¹ | |
| SrB₄O₇:Sm²⁺ | Full Width at Half Maximum (FWHM) of ⁰D₀–⁷F₀ line | Up to at least 495 K | High sensitivity, rapid response | |
| SrB₆O₁₀:Sm²⁺ | Luminescence Lifetime (τ) of ⁵D₀→⁷F₀ | 10-300 K | τ changes from ~4.5 ms (B15284909) (10K) to ~2.7 ms (300K) |
Materials for Bone Regeneration (Materials Science Aspects)
This compound-based materials have garnered significant attention in materials science for their potential in bone regeneration. The incorporation of strontium into borate bioactive glass formulations is driven by strontium's known ability to stimulate bone formation and inhibit bone resorption. This section focuses on the materials science perspective of these advanced biomaterials, detailing their fabrication, behavior in simulated biological environments, and performance in preclinical animal models.
Fabrication of Strontium-Containing Borate Bioactive Glasses
The synthesis of strontium-containing borate bioactive glasses is primarily achieved through two main techniques: the conventional melt-quenching route and the sol-gel process. nih.gov The choice of method influences the material's final properties, such as its structure and homogeneity. nih.gov
The melt-quenching technique is a common approach for producing these glasses. It involves melting a mixture of reagent-grade chemicals at high temperatures, typically around 1200-1300°C, followed by rapid cooling to form a glass. nih.govmst.edu Strontium is usually introduced as strontium carbonate (SrCO3) or strontium oxide (SrO), which replaces other components like calcium oxide (CaO) or magnesium oxide (MgO) in the glass network. nih.govfrontiersin.org This method allows for the production of amorphous glass structures, which is crucial for their reactivity and subsequent bioactivity. nih.govresearchgate.net For instance, a series of borate-based glasses with increasing strontium content (from 0 to 25 mol%) have been successfully fabricated by firing mixtures of B2O3, P2O5, CaCO3, Na2CO3, TiO2, and SrCO3 at 1300°C for one hour before shock quenching. mst.edu Another study details the preparation of a Na2O–K2O–MgO–CaO–B2O3–SiO2–P2O5 glass system where strontium was added to partially substitute for magnesium and calcium, melted at 1200°C for two hours. nih.gov
The sol-gel process offers an alternative fabrication route, which generally allows for better structural control and homogeneity compared to melt-quenching. nih.gov This method involves the hydrolysis and polycondensation of molecular precursors, such as strontium nitrate (B79036) for the strontium component. nih.gov Sol-gel derived glasses can be synthesized at lower temperatures, which can be advantageous. However, studies have shown that an increase in strontium content in sol-gel derived glasses can sometimes promote crystallization, which might affect the material's bioactivity. mdpi.com
Scaffolds for bone tissue engineering can also be fabricated from these glasses using techniques like the polymer foam replication method, which creates porous structures with interconnected pores suitable for tissue ingrowth. researchgate.net
Table 1: Example Compositions of Melt-Quenched this compound Bioactive Glasses
| Designation | B₂O₃ (mol%) | P₂O₅ (mol%) | CaCO₃ (mol%) | Na₂CO₃ (mol%) | TiO₂ (mol%) | SrCO₃ (mol%) | Reference |
| Ly-B0 | 59 | 3 | 13 | 15 | 10 | 0 | mst.edu |
| Ly-B5 | 34 | 3 | 13 | 15 | 10 | 25 | mst.edu |
| Sr-BBG | 49.54 | 1.83 | 20.18 | 5.5 (Na₂O) | - | 8.27 (SrO) | frontiersin.org |
| 2B-6Sr | Varies | Varies | Varies | Varies | Varies | Varies | nih.gov |
| 2B-12Sr | Varies | Varies | Varies | Varies | Varies | Varies | nih.gov |
Degradation Behavior in Simulated Biological Fluids
The degradation of this compound glasses in simulated biological fluids, such as simulated body fluid (SBF), is a critical aspect of their function, as it dictates the release of therapeutic ions and the initiation of apatite formation. The incorporation of strontium into the borate glass network has been shown to modulate this degradation process.
When immersed in SBF, borate glasses undergo dissolution–precipitation reactions. nih.gov The B2O3 network is generally less durable than the SiO2 network found in traditional silicate (B1173343) bioactive glasses, leading to a faster degradation rate. nih.govresearchgate.net This rapid degradation facilitates the release of ions like boron, calcium, and strontium. nih.govroyalsocietypublishing.org Research indicates that the incorporation of strontium can moderate the rapid release of boron, which is important as high concentrations of boron can be cytotoxic. nih.govresearchgate.netroyalsocietypublishing.org For example, an increase in strontium concentration in borate-based glass scaffolds was found to significantly reduce the release of B³⁺ ions while accelerating the release of Si⁴⁺ and Ca²⁺ ions. researchgate.net
The degradation process involves an initial ion exchange between the glass surface and the surrounding fluid. researchgate.netekb.eg Cations from the glass, such as Na⁺, are exchanged with H⁺ or H₃O⁺ from the SBF, leading to a local increase in pH. ekb.egtuni.fi This is followed by the dissolution of the glass network, releasing Ca²⁺, Sr²⁺, and borate ions into the solution. researchgate.netroyalsocietypublishing.org Studies have shown that increasing strontium substitution in borosilicate glass cements can slow down the degradation and conversion to hydroxyapatite (B223615). nih.gov Conversely, in some melt-derived silicate systems, substituting calcium with strontium can increase the degradation rate due to the expansion of the glass network caused by the larger ionic radius of Sr²⁺ compared to Ca²⁺. nih.govfrontiersin.org
The degradation rate is also influenced by the material's form. For instance, scaffolds with thinner filaments degrade more quickly and completely compared to those with thicker struts. researchgate.net
Table 2: Ion Release from this compound Glasses in Simulated Body Fluid (SBF)
| Glass System | Key Findings on Ion Release | Reference |
| Sr-doped borate-based scaffolds | Increased Sr concentration accelerated Si⁴⁺ and Ca²⁺ release, but reduced B³⁺ release. | researchgate.net |
| Sr-incorporated borosilicate glass | Strontium incorporation moderates the rapid release of boron. | nih.govroyalsocietypublishing.org |
| Sr-substituted borosilicate glass cements | Increasing Sr substitution slowed the degradation rate in PBS. | nih.gov |
| SrBG/PMMA composite cements | Released Ca, P, B, and Sr ions into SBF, confirming degradation of SrBG particles. | royalsocietypublishing.org |
Apatite Formation on Glass Surfaces
A key characteristic of bioactive glasses is their ability to form a layer of hydroxyapatite (HA) or a similar apatite-like material on their surface when exposed to physiological fluids. acs.orgbiointerfaceresearch.com This layer is crucial as it facilitates a strong bond between the implant and the host bone tissue. frontiersin.orgbiointerfaceresearch.com this compound glasses exhibit this bioactive behavior, readily forming apatite upon immersion in SBF or other simulated biological media like Dulbecco's Modified Eagle's Medium (DMEM). nih.govresearchgate.net
The process begins with the degradation of the glass and the release of Ca²⁺ and Sr²⁺ ions. royalsocietypublishing.org These released calcium ions react with phosphate ions (PO₄³⁻) present in the SBF to form an amorphous calcium phosphate (ACP) layer. nih.govresearchgate.net This ACP layer subsequently crystallizes into a more stable hydroxyapatite-like phase. nih.govd-nb.info The incorporation of strontium can influence this process. Some studies report that strontium enhances apatite formation. For example, borate-based bioactive glass doped with 6 mol% Sr²⁺ formed a nanostructured hydroxyapatite layer after 7 days in SBF. mdpi.comresearchgate.net Similarly, another study found that increasing SrO content led to a greater propensity for hydroxyapatite layer formation. asme.org
However, the effect of strontium can be concentration-dependent. While some studies show a positive effect, others indicate that high concentrations of strontium (e.g., greater than 10 mol% SrO replacing CaO) can decrease the rate of apatite formation. mdpi.comnih.gov This delay may be due to the formation of a more soluble strontium-containing apatite or the inhibition of ACP crystallization into HA. mdpi.comresearchgate.net Despite this, the formation of a porous, multilayered apatite structure has been observed on strontium-incorporated borate glass, which is considered beneficial for inducing bone-like tissue formation. nih.govnih.gov
X-ray diffraction (XRD) is a common technique used to confirm the formation of this crystalline apatite layer, with characteristic peaks corresponding to standard HA patterns appearing after immersion in SBF. researchgate.netbiointerfaceresearch.comasme.org
Table 3: Observations on Apatite Formation on this compound Glass Surfaces
| Glass System | Immersion Fluid | Time to Apatite Formation | Key Observation | Reference |
| Sr-doped borate-based glass (6 mol% Sr²⁺) | SBF | 7 days | Formation of a nanostructured hydroxyapatite layer. | mdpi.comresearchgate.net |
| Strontium-incorporated borate glass | DMEM | 1 day (nucleation), 7 days (poorly-crystalline apatite) | Rapid nucleation and gradual conversion to apatite. | nih.gov |
| Sr-doped borosilicate glass | SBF | 7 days | XRD confirmed a bone-like crystalline hydroxyapatite layer. | asme.org |
| SrBG/PMMA composite cements | SBF | 30 days | Diffraction peaks for low-crystallinity hydroxyapatite phase observed. | royalsocietypublishing.org |
| Melt-quench glass (>10 mol% SrO) | SBF | Varies | Significant decrease in apatite layer formation. | nih.gov |
Material Responses in in vivo Animal Models (e.g., bone formation analysis at the implant interface)
The ultimate test of a bone regenerative material is its performance in vivo. This compound materials have been evaluated in preclinical animal models, primarily in rabbit femoral defects, to assess their biocompatibility, osteoconductivity, and ability to enhance bone formation.
In a notable study, an injectable cement composed of strontium-doped borate bioactive glass particles (Sr-BBG) and a chitosan (B1678972) bonding phase was evaluated in a critical-sized rabbit femoral condyle defect model. acs.org Micro-computed tomography (μCT) and histological analyses after eight weeks showed significant new bone formation at various distances from the Sr-BBG implants. acs.org Crucially, the bone-implant contact index was significantly higher for the strontium-containing cement compared to a control cement without strontium. acs.org
Another study investigated cements with varying amounts of strontium substitution (0 mol% to 12 mol% SrO) in the same rabbit model. nih.govcas.cn The results demonstrated that a cement with 6 mol% SrO (designated BG6Sr) supported superior peri-implant bone formation and bone-implant contact compared to cements with 0 mol% or 9 mol% SrO. nih.govcas.cn This indicates that there is an optimal concentration of strontium for maximizing the osteogenic potential of the material. cas.cn The underlying mechanism for this enhanced bone growth was linked to the activation of the Wnt/β-catenin signaling pathway in mesenchymal stem cells. nih.govcas.cn
Histopathological examination from another rabbit femoral defect study using a high-boron glass particulate containing 20% SrO revealed osteoconductive and osseointegrative properties. nih.gov More new bone was observed forming within and around the strontium-borate glass particles compared to empty defects (sham control). nih.gov The inflammatory response was comparable to or slightly lower than the control, suggesting good biocompatibility and normal healing. nih.gov These in vivo studies collectively confirm that strontium-borate glass-based materials are not only biocompatible but also actively promote new bone formation at the implant interface, making them promising candidates for bone defect repair. acs.orgencyclopedia.pubmdpi.com
Table 4: Summary of in vivo Findings for this compound Materials in Rabbit Femoral Defect Models
| Material | Key Findings | Analysis Methods | Reference |
| Sr-BBG injectable cement | Enhanced new bone formation; significantly higher bone-implant contact vs. control. | Micro-CT, Histology | acs.org |
| BG6Sr cement (6 mol% SrO) | Optimally enhanced peri-implant bone formation and contact vs. 0% and 9% SrO cements. | In vitro and in vivo analysis | nih.govcas.cn |
| High-boron glass (20% SrO) | Demonstrated osteoconductive and osseointegrative properties; greater new bone formation than sham control. | Histopathological Examination | nih.gov |
| Sr-releasing bioactive glass scaffold | Fitted tightly to bone tissue and greatly promoted lamellar bone formation. | Histological and Morphological Analysis | mdpi.com |
Future Research Directions and Emerging Trends
Tailoring Compositional Designs for Specific Properties
A significant area of future research lies in the precise tailoring of strontium borate (B1201080) compositions to achieve specific, enhanced properties for a variety of applications. This involves the strategic incorporation of various dopants and the modification of the base glass or crystal structure.
For medical applications, particularly in bone regeneration, research is focused on optimizing the composition of strontium borate-based bioactive glasses. nih.govresearchgate.netnih.gov The incorporation of strontium into borate glass has been shown to moderate the rapid release of boron, enhancing cytocompatibility and promoting the adhesion of bone-forming cells. nih.govresearchgate.net Future work will likely explore the addition of other therapeutic ions, such as titanium dioxide (TiO2), to further control degradation rates and improve biological performance. researchgate.netnih.gov Studies have shown that varying the SrO content can predominantly control the degradation rates and, consequently, the ion release kinetics. researchgate.netnih.gov
In the realm of optics and photonics, compositional design is being explored to develop new laser and luminescent materials. Doping this compound glasses with rare-earth ions like Neodymium (Nd³⁺), Praseodymium (Pr³⁺), and Cerium (Ce³⁺) has been a key area of investigation. researchgate.netresearchgate.netejournal.byresearchgate.net The Judd-Ofelt theory is often employed to analyze the optical absorption spectra and predict the potential for laser applications. researchgate.netejournal.by For instance, Pr³⁺-doped strontium-aluminum-bismuth-borate glasses have been identified as suitable for light-emitting materials. ejournal.by Similarly, Nd³⁺-doped strontium bismuth borate glasses are being considered for use in laser emission and optical communication. researchgate.net The addition of bismuth oxide (Bi₂O₃) has been found to enhance the glass-forming ability and improve thermal stability and optical performance. chalcogen.ro
Future research will likely focus on co-doping strategies to enhance energy transfer efficiencies and achieve desired emission characteristics. The relationship between the chemical composition of the host glass and the luminescent properties of the dopant ions is a critical area for further study. researchgate.net
| Dopant/Modifier | Target Application | Observed/Potential Effects | References |
|---|---|---|---|
| Titanium Dioxide (TiO₂) | Medical (Bioactive Glass) | Increases the BO₃/BO₄ ratio, suggesting a network-forming role; influences thermal properties, density, and degradation rates. | researchgate.netnih.gov |
| Neodymium (Nd³⁺) | Lasers, Optical Communication | Enables near-infrared emission, with potential for laser materials. | researchgate.netbonviewpress.com |
| Praseodymium (Pr³⁺) | Light Emitting Materials | Shows promising radiative properties for various excited transitions. | researchgate.netejournal.by |
| Cerium (Ce³⁺) | Luminescent Materials | Borate-rich glasses exhibit stronger luminescence due to Ce³⁺. | researchgate.net |
| Bismuth Oxide (Bi₂O₃) | Optical Materials | Acts as a modifier or network former, improving thermal stability and optical performance. | chalcogen.ro |
Exploration of New this compound Phases and Solid Solutions
The discovery and synthesis of new crystalline phases of this compound are crucial for expanding the fundamental understanding and application range of these materials. Researchers are actively exploring novel synthesis routes to create previously unknown compounds with unique crystal structures and properties.
Recent successes in this area include the synthesis of new strontium borates such as Sr₂B₁₆O₂₆ and Sr₄B₁₄O₂₅ through solid-state reactions. researchgate.netresearchgate.net Sr₂B₁₆O₂₆, for example, possesses a complex 3D network of borate anions with intersecting open channels where the Sr²⁺ cations reside. researchgate.net The identification of such new phases opens up possibilities for applications that can leverage their specific structural features.
Another promising direction is the investigation of solid solutions involving this compound. The formation of solid solutions allows for the continuous tuning of material properties by varying the composition. For instance, research on the substitution of lead (Pb) by strontium (Sr) in apatite structures has demonstrated the formation of single-phase solid solutions over a specific compositional range. lpnu.ua This approach could be applied to this compound systems to create materials with tailored optical, electrical, or mechanical properties. The development of new strontium scandium borates like Sr₃Sc(BO₃)₃ also points to the rich chemistry yet to be explored in multi-cation borate systems. acs.org
Future efforts will likely involve high-throughput synthesis and characterization techniques to accelerate the discovery of new phases. The exploration of synthesis under high-pressure and high-temperature conditions may also lead to the formation of novel, dense this compound polymorphs with enhanced hardness and other desirable properties.
| New Phase/Solid Solution | Synthesis Method | Key Structural Features | Potential Applications | References |
|---|---|---|---|---|
| Sr₂B₁₆O₂₆ | Solid-state reaction | Monoclinic, 3D network of complex borate anions with intersecting channels. | To be determined based on properties. | researchgate.net |
| Sr₄B₁₄O₂₅ | Solid-state reaction | Orthorhombic, 3D framework of borate groups. Metastable. | To be determined based on properties. | researchgate.net |
| Sr₃Sc(BO₃)₃ | Solid-state reaction | New strontium scandium borate structure. | Potential for optical applications. | acs.org |
| Pb₈₋ₓSrₓNa₂(PO₄)₆ | Ceramic and semi-ceramic technologies | Apatite structure, single-phase solid solutions are formed. | To be determined based on properties. | lpnu.ua |
Integration with Advanced Manufacturing Techniques
The integration of this compound materials with advanced manufacturing techniques, such as additive manufacturing (3D printing), is a rapidly emerging trend that holds immense potential for creating complex, custom-designed components. While research in this area is still in its early stages for this compound specifically, progress with related ceramic materials provides a clear roadmap for future developments.
Additive manufacturing techniques like direct-ink write (DIW) and powder bed fusion (PBF) are being explored for a variety of ceramic materials, including boron carbide. dtic.milmdpi.com These methods allow for the fabrication of near-net-shape parts with intricate geometries that are difficult or impossible to produce using traditional ceramic processing methods. nih.govresearchgate.net For example, 3D printing has been successfully used to manufacture radial collimators from mixed powders of boron carbide and an aluminum alloy. mdpi.com
The future application of these techniques to this compound could revolutionize the production of biomedical implants, optical components, and electronic devices. For instance, 3D printing could be used to create patient-specific bone scaffolds from this compound-based bioactive glass with controlled porosity and degradation kinetics. In optics, it could enable the fabrication of complex-shaped lenses or waveguides from doped this compound glasses.
Key challenges to be addressed include the development of suitable this compound "inks" or powders with the required rheological properties for printing, as well as the optimization of post-processing steps like sintering to achieve the desired density and mechanical properties. dtic.mil
Multi-Functional this compound Composites
The development of multi-functional composites, where this compound is combined with other materials to achieve a synergistic combination of properties, is a key area of future research. rsc.org These composites are being designed for a wide range of applications, from biomedical devices to advanced electronic components.
In the biomedical field, this compound is being incorporated into composite materials for bone regeneration. mdpi.com These materials are designed to be both bioactive, promoting new bone growth through the release of strontium and borate ions, and biodegradable, gradually being replaced by natural tissue. nih.govresearchgate.net For example, strontium-doped hydroxyapatite (B223615) scaffolds are being investigated as suitable materials for bone defect repair due to their high compressive strength and ability to support cell growth. mdpi.com
Future research in this area will focus on developing novel composite systems with enhanced and often multiple functionalities. This could include the development of composites with self-healing capabilities, sensing properties, or improved mechanical strength and toughness. rsc.org The use of nanomaterials as fillers in this compound matrices is another promising avenue for creating composites with unique properties.
| Composite System | Components | Target Functionality | Potential Applications | References |
|---|---|---|---|---|
| Bioactive Glass Composite | This compound, Silicate (B1173343)/Phosphate (B84403) glass | Controlled ion release, biocompatibility, osteogenesis | Bone regeneration, tissue engineering | nih.govmdpi.combiointerfaceresearch.com |
| Hydroxyapatite Composite | This compound, Hydroxyapatite | Enhanced bioactivity, improved mechanical properties | Bone scaffolds, dental implants | mdpi.commdpi.com |
| Dielectric Composite | This compound, Barium Strontium Titanate, Magnesium Borate | Tunable dielectric properties, low loss | Tunable electronic devices (e.g., capacitors, phase shifters) | iaea.org |
Advanced Theoretical Modeling and Simulation Approaches
Advanced theoretical modeling and simulation are becoming increasingly indispensable tools for accelerating the design and discovery of new this compound materials. These computational approaches provide fundamental insights into the structure-property relationships that govern the performance of these materials, guiding experimental efforts and reducing the need for time-consuming trial-and-error synthesis.
First-principles calculations based on density functional theory (DFT) can be used to predict the crystal structure, electronic band structure, and optical properties of new this compound phases. These simulations can help to identify promising compositions for specific applications before they are synthesized in the laboratory. For example, DFT calculations have been used to study the electronic and optical properties of other borate crystals, providing a framework that can be extended to this compound systems.
Molecular dynamics (MD) simulations are another powerful tool for studying the atomic-scale behavior of this compound glasses. MD can be used to model the glass structure, predict properties such as density and thermal expansion, and simulate the diffusion of ions within the glass network. This is particularly relevant for understanding the degradation and ion release mechanisms of bioactive glasses.
In the field of optical materials, theoretical models like the Judd-Ofelt analysis are used to calculate important parameters such as radiative transition probabilities and lifetimes from experimental absorption spectra of rare-earth-doped glasses. researchgate.netejournal.bybonviewpress.com These calculations are crucial for predicting the laser performance of new materials. Furthermore, regression analysis and other data-driven approaches are being used to quantify the correlations between composition, structure, and physical properties in this compound glasses. researchgate.net The integration of chemoinformatics and data science is expected to further revolutionize methodologies for chemical research in this area. zenodo.org
The future of this compound research will likely see a much closer integration of computational modeling and experimental work. High-throughput computational screening of large compositional spaces could rapidly identify promising new materials, which can then be targeted for experimental synthesis and characterization. This synergistic approach will be essential for unlocking the full potential of this compound compounds.
Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | SrₓBᵧO₂ |
| Titanium Dioxide | TiO₂ |
| Strontium Oxide | SrO |
| Neodymium | Nd |
| Praseodymium | Pr |
| Cerium | Ce |
| Bismuth Oxide | Bi₂O₃ |
| Strontium Scandium Borate | Sr₃Sc(BO₃)₃ |
| Boron Carbide | B₄C |
| Aluminum | Al |
| Hydroxyapatite | Ca₁₀(PO₄)₆(OH)₂ |
| Barium Strontium Titanate | (Ba,Sr)TiO₃ |
| Magnesium Borate | MgₓBᵧO₂ |
Q & A
Basic Research Questions
Q. What synthesis methods are effective for preparing strontium borate glasses, and how do processing parameters influence structural properties?
- This compound glasses are typically synthesized via melt-quenching. For example, mixing SrCO₃, H₃BO₃, and dopant precursors (e.g., Dy₂O₃, CuO) in stoichiometric ratios, melting at 1100–1300°C for 1–2 hours, followed by rapid quenching (e.g., on a brass mold). Modifiers like Na₂O or Li₂O are added to alter network connectivity . Key parameters include melting temperature (to avoid volatilization of B₂O₃) and cooling rate (to prevent crystallization). Structural homogeneity is confirmed via XRD to verify amorphous nature .
Q. Which characterization techniques are critical for analyzing this compound glass structure and defects?
- FTIR spectroscopy (400–4000 cm⁻¹) identifies borate network units (e.g., BO₃ triangles vs. BO₄ tetrahedra) and detects minor dopant-induced structural changes . UV-Vis spectroscopy (200–1100 nm) reveals electronic transitions (e.g., Fe³⁺ impurities or TM ions like Dy³⁺) and radiation-induced defects (e.g., non-bridging oxygen centers) . XRD confirms amorphous/crystalline phase composition .
Q. How do alkaline earth modifiers (e.g., Sr²⁺) enhance the stability of borate networks under irradiation?
- Heavy cations like Sr²⁺ stabilize borate networks by increasing cross-linking between BO₄ units. This reduces irradiation-induced defects (e.g., broken B–O bonds), as observed in FTIR spectra where Sr-doped glasses show minimal band shifts after 8 Mrad gamma irradiation . Modifiers also influence thermal properties, with Sr²⁺ raising glass transition temperatures (Tg) compared to lighter cations like Li⁺ .
Advanced Research Questions
Q. How can experimental designs address contradictions in radiation shielding performance of doped this compound glasses?
- Contradictions arise from dopant-specific shielding effects. For example, Dy³⁺ in this compound enhances thermoluminescence (TL) sensitivity but may reduce shielding efficiency due to localized charge trapping. Methodologically, combine gamma irradiation studies (e.g., 8 Mrad doses) with TL dosimetry and optical absorption to correlate defect formation (e.g., UV-induced bands) with dopant concentration (0.1–0.7 mol%) . Control variables include dopant type (e.g., transition metals vs. rare earths) and modifier ratios (e.g., Na₂O vs. CaO) .
Q. What strategies optimize dopant concentrations in this compound for thermoluminescence dosimetry?
- A stepwise approach:
- Screening : Test Dy₂O₃ concentrations (0.00–0.70 mol%) in this compound with modifiers (Na, Li, Ca).
- TL analysis : Identify glow curves (peak temperatures: 186–232°C) and linear dose response (1–9 Gy).
- Reproducibility : Cycle samples through 5 irradiation/readout phases.
- Validation : Sodium-strontium borate with 0.1 mol% Dy₂O₃ showed optimal linearity (R² > 0.99) and minimal fading .
Q. How does substitution of alkali/alkali earth oxides modulate strontium release in bioactive borate glasses?
- Replace SrO with Na₂O or Li₂O to alter dissolution kinetics. Use ICP-MS to measure Sr²⁺ release in simulated body fluid (SBF) or phosphate buffer. Higher alkali content increases dissolution rates due to network depolymerization, while Sr²⁺ stabilizes the matrix. For controlled release, blend modifiers (e.g., 50% SrO, 30% Na₂O, 20% B₂O₃) to balance bioactivity and structural integrity .
Q. What methodologies reconcile discrepancies in gamma irradiation effects on undoped vs. TM-doped this compound?
- Undoped glasses exhibit UV absorption from Fe³⁺ impurities and irradiation-induced defects (e.g., hole centers). In contrast, TM-doped glasses (e.g., with Co²⁺ or Mn³⁺) show suppressed defect formation due to electron trapping by dopants. Use electron paramagnetic resonance (EPR) to quantify paramagnetic species and Raman spectroscopy to assess network distortion post-irradiation .
Q. How do modifier oxides (Na, Li, Ca) impact the thermoluminescence efficiency of this compound dosimeters?
- Alkali modifiers (Na, Li) reduce TL intensity due to increased non-radiative recombination, while CaO enhances TL by creating deeper traps. For example, Ca-modified this compound exhibits 20% higher TL yield than Na-modified variants. Optimize by pairing CaO with Dy³⁺ (0.1 mol%) for synergistic trap depth and charge compensation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
